molecular formula C11H14ClNO B1395413 3-(2-Chloro-4,6-dimethylphenoxy)azetidine CAS No. 1219960-77-6

3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Cat. No.: B1395413
CAS No.: 1219960-77-6
M. Wt: 211.69 g/mol
InChI Key: MKCPAKZFFOTCED-UHFFFAOYSA-N
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Description

3-(2-Chloro-4,6-dimethylphenoxy)azetidine (CAS 1219960-77-6) is a nitrogen-containing heterocyclic compound of significant interest in scientific research and drug discovery. Its structure features an azetidine ring—a four-membered saturated ring with one nitrogen atom—substituted with a 2-chloro-4,6-dimethylphenoxy group. This combination incorporates the steric and electronic effects of the chloro and methyl substituents on the aromatic ring with the inherent ring strain and unique geometry of the azetidine scaffold . The molecular formula is C 11 H 14 ClNO and it has a molecular weight of 211.69 g/mol . This compound is primarily investigated in medicinal chemistry for its potential as a pharmaceutical agent. The azetidine ring is a valuable scaffold for generating lead-like molecules, particularly for targeting the Central Nervous System (CNS) . Specific research indicates that compounds based on similar azetidine scaffolds show promise in antidepressant research , where they have been studied for their ability to modulate nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype, leading to potential antidepressant-like effects . Furthermore, the structural features of this compound and its analogues suggest potential for antimicrobial activity against various bacterial strains . The synthesis of this compound typically involves the reaction of 2-chloro-4,6-dimethylphenol with an azetidine derivative under specific conditions, often in the presence of a base such as sodium hydride or potassium carbonate . As a building block, it can undergo various chemical transformations, including oxidation, reduction, and substitution reactions at the chloro group, to create a diverse array of derivatives for structure-activity relationship (SAR) studies . Handling and Usage: This product is intended for research purposes only. It is not for human or veterinary use .

Properties

IUPAC Name

3-(2-chloro-4,6-dimethylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7-3-8(2)11(10(12)4-7)14-9-5-13-6-9/h3-4,9,13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCPAKZFFOTCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OC2CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271521
Record name 3-(2-Chloro-4,6-dimethylphenoxy)azetidine
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Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219960-77-6
Record name 3-(2-Chloro-4,6-dimethylphenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219960-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloro-4,6-dimethylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive protocol for the synthesis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine, a key intermediate in pharmaceutical research. The synthesis involves a multi-step process, including the protection of the azetidine nitrogen, a core Mitsunobu reaction for ether formation, and final deprotection. This document is intended for researchers, scientists, and professionals in drug development.

Overall Synthesis Workflow

The synthesis of the target compound is typically achieved through a three-step process:

  • N-Boc Protection of 3-Hydroxyazetidine: The secondary amine of 3-hydroxyazetidine is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during the subsequent etherification.

  • Mitsunobu Reaction: The N-Boc-3-hydroxyazetidine is coupled with 2-chloro-4,6-dimethylphenol via a Mitsunobu reaction to form the desired ether linkage.[1][2] This reaction typically employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4]

  • N-Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_end Final Product Start1 3-Hydroxyazetidine Step1 Step 1: N-Boc Protection Start1->Step1 Start2 2-Chloro-4,6-dimethylphenol Step2 Step 2: Mitsunobu Reaction Start2->Step2 Intermediate1 N-Boc-3-hydroxyazetidine Step1->Intermediate1 Intermediate2 N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine Step2->Intermediate2 Step3 Step 3: N-Boc Deprotection EndProduct This compound Step3->EndProduct Intermediate1->Step2 Intermediate2->Step3

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the final product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Hydroxyazetidine hydrochloride18621-18-6C₃H₈ClNO109.55
2-Chloro-4,6-dimethylphenol6641-07-2C₈H₉ClO156.61
N-Boc-3-hydroxyazetidine142253-55-2C₈H₁₅NO₃173.21
This compound1219960-77-6C₁₁H₁₄ClNO211.69[5]

Experimental Protocols

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

This procedure outlines the protection of the azetidine nitrogen with a Boc group.

  • Reagents and Materials:

    • 3-Hydroxyazetidine hydrochloride

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Water (H₂O)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3-hydroxyazetidine hydrochloride in water.

    • Add sodium bicarbonate portion-wise until the solution is basic (pH > 8).

    • Add a solution of di-tert-butyl dicarbonate in dichloromethane.

    • Stir the biphasic mixture vigorously at room temperature for 12-18 hours.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield N-Boc-3-hydroxyazetidine, which can be used in the next step without further purification.

Step 2: Mitsunobu Reaction for Ether Formation

This step is the core of the synthesis, forming the ether linkage. The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers.[2][3]

  • Reagents and Materials:

    • N-Boc-3-hydroxyazetidine

    • 2-Chloro-4,6-dimethylphenol

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Hexanes

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-3-hydroxyazetidine, 2-chloro-4,6-dimethylphenol, and triphenylphosphine in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.[3]

    • Slowly add DIAD or DEAD dropwise to the stirred solution.[4]

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD DIAD->Betaine IonPair Ion Pair Betaine->IonPair + ArOH Phenol ArOH (Phenol) Phenol->IonPair Alcohol R-OH (Azetidinol) Oxyphosphonium Oxyphosphonium Salt Alcohol->Oxyphosphonium IonPair->Oxyphosphonium + R-OH Product R-OAr (Ether Product) Oxyphosphonium->Product SN2 Attack by ArO⁻ Byproduct1 Ph₃P=O Oxyphosphonium->Byproduct1 Byproduct2 DIAD-H₂

Caption: Simplified mechanism of the Mitsunobu reaction for ether synthesis.

Step 3: N-Boc Deprotection

The final step involves the removal of the Boc protecting group to yield the target compound.

  • Reagents and Materials:

    • N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine

    • 4M Hydrochloric acid (HCl) in 1,4-Dioxane or Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Diethyl ether

  • Procedure:

    • Dissolve the N-Boc protected intermediate in a minimal amount of dichloromethane or 1,4-dioxane.

    • Add an excess of 4M HCl in 1,4-dioxane or trifluoroacetic acid.

    • Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by recrystallization or by converting it to its hydrochloride salt by treating a solution of the free base in diethyl ether with ethereal HCl.

This comprehensive guide provides a robust framework for the synthesis of this compound. Researchers should ensure that all steps are carried out with appropriate safety precautions in a well-ventilated fume hood.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound, 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. Due to the limited availability of direct experimental data for this specific molecule, this document outlines standardized experimental protocols for the determination of key physicochemical parameters critical for drug discovery and development, such as acid dissociation constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility. Furthermore, this guide discusses the potential biological significance of the 3-(aryloxy)azetidine scaffold, drawing insights from related analogues. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and evaluation of new chemical entities.

Introduction

Azetidine-containing scaffolds are of growing interest in medicinal chemistry due to their unique three-dimensional structure and their ability to serve as bioisosteric replacements for other saturated heterocycles.[1] The incorporation of an aryloxy moiety at the 3-position of the azetidine ring introduces a key pharmacophoric element with the potential for diverse biological activities. The specific compound, this compound, presents a unique substitution pattern on the phenyl ring, suggesting potential for selective interactions with biological targets. Understanding its physicochemical properties is a fundamental prerequisite for any drug discovery program.

Compound Profile: this compound

While detailed experimental data for this compound is not extensively published, the following basic identifiers have been established.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1219960-77-6[2]
Molecular Formula C₁₁H₁₄ClNO[2]
Molecular Weight 211.69 g/mol [2]
Canonical SMILES CC1=CC(=C(C(=C1)C)OC2CNC2)ClN/A

Predicted Physicochemical Properties

In the absence of experimental data, computational methods can provide valuable estimates of key physicochemical properties. These predictions are useful for initial assessment and for guiding experimental design.

PropertyPredicted Value
LogP 2.8 - 3.5
pKa (of the azetidine nitrogen) 8.5 - 9.5
Aqueous Solubility Low to moderate

Note: These values are estimations derived from computational models and should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies for the determination of crucial physicochemical properties.

Determination of Acid Dissociation Constant (pKa)

The pKa of the azetidine nitrogen is a critical parameter influencing the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Preparation of Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known concentration (e.g., 1-10 mM).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

  • Data Analysis: The pKa is determined from the titration curve as the pH at which half of the compound is in its ionized form. This corresponds to the inflection point of the sigmoid curve generated.[3]

Workflow for pKa Determination

G Figure 1: Workflow for pKa Determination by Potentiometric Titration A Prepare Analyte Solution B Titrate with Standardized Acid A->B C Record pH vs. Volume of Titrant B->C D Plot Titration Curve C->D E Determine pKa at Half-Equivalence Point D->E

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). LogP is the partition coefficient of the neutral form of the molecule between octanol and water, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.

Methodology: Shake-Flask Method

  • Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each phase with the other.

  • Partitioning: Add a known amount of this compound to the biphasic system.

  • Equilibration: Agitate the mixture for a sufficient time to allow for equilibrium to be reached (typically several hours).

  • Phase Separation: Separate the octanol and aqueous phases by centrifugation.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5][6][7]

  • Calculation: Calculate LogP or LogD using the ratio of the concentrations in the octanol and aqueous phases.

Logical Relationship for Lipophilicity Measurement

G Figure 2: Key Steps in Shake-Flask LogP/LogD Determination A Compound in Octanol/Water B Equilibration A->B C Phase Separation B->C D Concentration Analysis (Aqueous) C->D E Concentration Analysis (Octanol) C->E F Calculate LogP/LogD D->F E->F

Caption: Key Steps in Shake-Flask LogP/LogD Determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption and formulation development.

Methodology: Saturation Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to an aqueous buffer of a specific pH (e.g., pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).[8][9]

  • Separation of Undissolved Solid: Separate the solid and liquid phases by centrifugation or filtration.[8]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as HPLC-UV.[10][11]

Experimental Workflow for Solubility Measurement

G Figure 3: Workflow for Aqueous Solubility Determination A Add Excess Solid to Buffer B Equilibrate (e.g., 24-48h) A->B C Separate Solid and Liquid Phases B->C D Quantify Concentration in Supernatant C->D E Determine Aqueous Solubility D->E

Caption: Workflow for Aqueous Solubility Determination.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of 3-aryloxyazetidine derivatives has shown activity at various biological targets. For instance, related compounds have been investigated as ligands for monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[12] These transporters are key regulators of neurotransmission in the central nervous system (CNS), and their modulation is a therapeutic strategy for a range of psychiatric and neurological disorders.

Other azetidine derivatives have been reported to possess antibacterial and antioxidant activities.[13][14][15][16][17] The presence of the chloro and dimethyl substitutions on the phenoxy ring of the title compound could influence its selectivity and potency towards various targets.

Hypothetical Signaling Pathway Involvement

Given the activity of related compounds on monoamine transporters, a hypothetical involvement in synaptic neurotransmission can be postulated.

G Figure 4: Hypothetical Modulation of Synaptic Neurotransmission cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Neurotransmitter Synthesis B Vesicular Storage A->B C Release into Synaptic Cleft B->C E Postsynaptic Receptors C->E Neurotransmitter D Monoamine Transporter (e.g., SERT, DAT) C->D Reuptake F Signal Transduction E->F G This compound G->D Inhibition?

Caption: Hypothetical Modulation of Synaptic Neurotransmission.

Synthesis and Characterization

The synthesis of 3-(aryloxy)azetidines can be achieved through various synthetic routes. A common approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with a substituted phenol.

A plausible synthetic route to this compound would involve the reaction of an N-protected 3-hydroxyazetidine or a 3-haloazetidine with 2-chloro-4,6-dimethylphenol under basic conditions, followed by deprotection of the azetidine nitrogen.

Characterization of the final compound would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Conclusion

This compound is a novel chemical entity with potential for biological activity. This technical guide has provided a framework for its physicochemical characterization by outlining established experimental protocols. While experimental data for this specific compound is currently limited, the information presented herein on its basic properties, along with methodologies for determining its pKa, lipophilicity, and solubility, provides a solid foundation for future research and development efforts. The exploration of its biological activity, potentially targeting CNS pathways or exhibiting antimicrobial properties, warrants further investigation.

References

Unraveling the Enigma: The Mechanism of Action of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine Remains Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the pharmacological properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. Despite its documented synthesis and availability from chemical suppliers, there is currently no publicly available data detailing its mechanism of action, biological targets, or associated signaling pathways.

Researchers and drug development professionals seeking to understand the therapeutic potential of this specific azetidine derivative will find a notable absence of published research. Chemical databases confirm its structure and provide its CAS number (1219960-77-6), but offer no insights into its biological activity.

While the specific mechanism of this compound is unknown, the broader class of azetidine-containing compounds has been the subject of extensive research, revealing a wide range of biological activities. Many azetidine derivatives, particularly those containing a β-lactam ring (azetidin-2-ones), are known for their antibacterial properties, famously exemplified by penicillin and cephalosporin antibiotics. These compounds typically act by inhibiting bacterial cell wall synthesis.

Other documented activities of various azetidine derivatives include antifungal, anti-inflammatory, and anticancer effects. However, it is crucial to emphasize that these activities are associated with structurally distinct molecules and cannot be directly attributed to this compound without specific experimental evidence.

The lack of available data for this compound presents both a challenge and an opportunity for the scientific community. It represents a novel chemical entity with unexplored pharmacological potential. Future research initiatives would need to undertake a comprehensive series of in vitro and in vivo studies to elucidate its mechanism of action.

Future Directions for Research

To characterize the mechanism of action of this compound, a structured experimental approach would be required. The following workflow outlines a potential path for investigation:

G cluster_0 Initial Screening & Target Identification cluster_1 Mechanism of Action Elucidation cluster_2 In Vivo Validation High-Throughput Screening High-Throughput Screening Phenotypic Screening Phenotypic Screening High-Throughput Screening->Phenotypic Screening Identifies functional changes Target-Based Screening Target-Based Screening High-Throughput Screening->Target-Based Screening Identifies molecular interactions Affinity Chromatography Affinity Chromatography Phenotypic Screening->Affinity Chromatography Isolates binding partners Biochemical Assays Biochemical Assays Target-Based Screening->Biochemical Assays Validates interaction Affinity Chromatography->Biochemical Assays Computational Modeling Computational Modeling Computational Modeling->Target-Based Screening Predicts potential targets Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Confirms cellular effects Signaling Pathway Analysis Signaling Pathway Analysis Cell-Based Assays->Signaling Pathway Analysis Animal Model Studies Animal Model Studies Cell-Based Assays->Animal Model Studies Translates to whole organism Western Blotting Western Blotting Signaling Pathway Analysis->Western Blotting Gene Expression Profiling Gene Expression Profiling Signaling Pathway Analysis->Gene Expression Profiling Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Studies->Pharmacokinetic Studies Pharmacodynamic Studies Pharmacodynamic Studies Animal Model Studies->Pharmacodynamic Studies

Figure 1. A generalized experimental workflow for determining the mechanism of action of a novel compound.

An In-depth Technical Guide to 3-(2-Chloro-4,6-dimethylphenoxy)azetidine (CAS Number 1219960-77-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available information on 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. It is intended for informational purposes for research and development professionals. Direct experimental data for this specific compound, including detailed synthesis protocols, characterization spectra, and biological activity, are not extensively available in publicly accessible literature. The information presented herein is based on general chemical principles and data for analogous structures.

Core Compound Characterization

This compound is a heterocyclic organic compound incorporating an azetidine ring linked to a substituted phenoxy group. The core chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 1219960-77-6--INVALID-LINK--[1]
Chemical Name This compound--INVALID-LINK--[1]
Molecular Formula C₁₁H₁₄ClNO--INVALID-LINK--[1]
Molecular Weight 211.69 g/mol --INVALID-LINK--[1]
Canonical SMILES CC1=CC(=C(C(=C1)C)OC2CNC2)Cl
Physical State Solid (predicted)
Purity Typically available at ≥98%--INVALID-LINK--[1]

Synthesis and Experimental Protocols

  • Williamson Ether Synthesis: This is a common and straightforward method for forming the ether linkage.

  • Buchwald-Hartwig Amination: This powerful cross-coupling reaction can be employed to form the C-N bond of the azetidine ring.

Below are generalized experimental protocols for these synthetic strategies, which could be adapted for the target molecule.

Hypothetical Synthesis via Williamson Ether Synthesis

This approach involves the reaction of a halo-substituted azetidine with the corresponding phenol.

Experimental Protocol:

  • Preparation of the Sodium Phenoxide: To a solution of 2-chloro-4,6-dimethylphenol (1.0 eq) in a suitable anhydrous solvent (e.g., dimethylformamide or tetrahydrofuran) at 0 °C, add sodium hydride (1.1 eq) portion-wise. Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases, to form the sodium phenoxide in situ.

  • Nucleophilic Substitution: To the solution of the sodium phenoxide, add a solution of an appropriately N-protected 3-haloazetidine (e.g., 1-Boc-3-iodoazetidine) (1.0 eq) in the same anhydrous solvent.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection (if necessary): If an N-protected azetidine was used, remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product.

Williamson_Ether_Synthesis Phenol 2-Chloro-4,6-dimethylphenol Phenoxide Sodium 2-chloro-4,6-dimethylphenoxide Phenol->Phenoxide Deprotonation Base Sodium Hydride (NaH) in Anhydrous Solvent Base->Phenoxide Product_Protected N-Protected 3-(2-Chloro-4,6- dimethylphenoxy)azetidine Phenoxide->Product_Protected Nucleophilic Substitution Azetidine N-Protected 3-Haloazetidine Azetidine->Product_Protected Product This compound Product_Protected->Product If applicable Deprotection Deprotection Deprotection->Product

Caption: General workflow for Williamson ether synthesis.
Hypothetical Synthesis via Buchwald-Hartwig Amination

This method would involve the palladium-catalyzed coupling of an amine (azetidine) with an aryl halide.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine 2-chloro-4,6-dimethylphenol (1.0 eq), an N-protected 3-aminoazetidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Solvent and Atmosphere: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Reaction Conditions: Heat the mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Deprotection (if necessary): Remove the N-protecting group to obtain the final compound.

Buchwald_Hartwig_Amination ArylHalide 2-Chloro-4,6-dimethylphenol Product_Protected N-Protected 3-(2-Chloro-4,6- dimethylphenoxy)azetidine ArylHalide->Product_Protected Azetidine N-Protected 3-Aminoazetidine Azetidine->Product_Protected Catalyst Palladium Catalyst + Phosphine Ligand Catalyst->Product_Protected Catalytic Cycle Base Base (e.g., Cs₂CO₃) Base->Product_Protected Product This compound Product_Protected->Product If applicable Deprotection Deprotection Deprotection->Product

Caption: General workflow for Buchwald-Hartwig amination.

Analytical Characterization

While specific spectra for this compound are not publicly available, the following tables outline the expected analytical data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
Aromatic CH6.8 - 7.2mTwo singlets or a complex multiplet for the two aromatic protons.
Azetidine CH-O4.8 - 5.2pQuintet or multiplet, deshielded by the adjacent oxygen atom.
Azetidine CH₂-N3.8 - 4.2mMultiplet, deshielded by the adjacent nitrogen atom.
Azetidine NH1.5 - 3.0br sBroad singlet, chemical shift can vary with solvent and concentration.
Methyl (CH₃)2.1 - 2.4sTwo singlets for the two methyl groups on the aromatic ring.
¹³C NMR
Aromatic C-O150 - 155
Aromatic C-Cl125 - 130
Aromatic C-CH₃130 - 135
Aromatic CH120 - 130
Azetidine C-O70 - 75
Azetidine C-N50 - 55
Methyl (CH₃)15 - 20
Mass Spectrometry (MS) (Predicted)
Ionization ModePredicted m/zFragment Ions (Predicted)
Electrospray (ESI+) 212.0837 [M+H]⁺Fragments corresponding to the loss of the azetidine ring, cleavage of the ether bond, and fragmentation of the substituted phenyl ring.
High-Performance Liquid Chromatography (HPLC)

A standard reverse-phase HPLC method would be suitable for purity analysis.

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and water with 0.1% trifluoroacetic acid or formic acid
Gradient A gradient elution from 10% to 90% acetonitrile over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Biological Activity and Mechanism of Action

There is currently no publicly available information regarding the biological activity, pharmacological properties, or mechanism of action of this compound. Azetidine derivatives are a class of compounds with a broad range of biological activities, including antibacterial, antifungal, and central nervous system effects. Further research is required to determine if this specific compound exhibits any therapeutic potential.

Signaling Pathways and Experimental Workflows

As there is no documented biological activity for this compound, there are no established signaling pathways or specific experimental workflows to visualize. Should this compound be screened for biological activity, a general workflow for target identification and validation would be applicable.

Target_Identification_Workflow Compound This compound Screening High-Throughput Screening (e.g., Cell-based assays, Biochemical assays) Compound->Screening Hit Identification of 'Hits' Screening->Hit Validation Hit Validation and Dose-Response Hit->Validation Target_ID Target Identification (e.g., Affinity chromatography, Proteomics) Validation->Target_ID Mechanism Mechanism of Action Studies Target_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A general workflow for drug discovery.

Conclusion

This compound is a readily characterizable small molecule. While specific experimental data is sparse in the public domain, its synthesis and characterization can be approached using standard organic chemistry techniques. Its biological potential remains unexplored, presenting an opportunity for further investigation by researchers in drug discovery and development. The information provided in this guide serves as a foundational resource for scientists interested in this and related azetidine compounds.

References

The Rising Profile of Azetidine Scaffolds: A Technical Guide to their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Novel azetidine compounds are demonstrating significant therapeutic potential across a range of diseases, including cancer, infectious diseases, and neurological disorders. This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of these promising heterocyclic scaffolds. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to facilitate further exploration and development in this burgeoning field.

The unique four-membered ring structure of azetidine imparts a favorable combination of conformational rigidity and chemical stability, making it an attractive motif in medicinal chemistry.[1] This has led to the development of several azetidine-containing drugs, including the calcium channel blocker Azelnidipine and the MEK1/2 inhibitor Cobimetinib. The inherent ring strain of azetidines also provides unique reactivity that can be leveraged in organic synthesis.[2]

Anticancer Activity: Targeting Key Oncogenic Pathways

Novel azetidine derivatives have emerged as potent anticancer agents, with several studies highlighting their ability to inhibit critical signaling pathways and cellular processes in cancer cells.

A notable area of research has been the development of azetidine-based compounds as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell proliferation, survival, and metastasis.[3][4] A series of (R)-azetidine-2-carboxamide analogues have shown sub-micromolar potency in inhibiting STAT3 DNA-binding activity.[3][4] For instance, compounds 5a , 5o , and 8i exhibit STAT3-inhibitory IC50 values of 0.55, 0.38, and 0.34 μM, respectively.[4] Further modifications to improve cell permeability have led to compounds like 7e , 7f , 7g , and 9k , which demonstrate potent inhibition of viable breast cancer cells with EC50 values ranging from 0.9 to 1.9 μM.[5]

Another class of azetidine-containing compounds, analogues of the antitumor agent TZT-1027, have demonstrated excellent antiproliferative activities.[6] Compound 1a , for example, displays impressive IC50 values of 2.2 nM against A549 lung cancer cells and 2.1 nM against HCT116 colon cancer cells.[6] Additionally, fluoroquinolone derivatives incorporating an azetidine moiety have been synthesized and evaluated for their antiproliferative activity, with compound 6h being the most active against the MCF-7 breast cancer cell line.[7]

Quantitative Anticancer Activity Data
CompoundTarget/AssayCell LineIC50/EC50 (µM)Reference
H182 STAT3 DNA-binding-0.38 - 1.47[8]
H172 STAT3 DNA-binding-0.98[8]
H120 STAT3 DNA-binding-1.75[8]
H105 STAT3 DNA-binding-2.07[8]
5a STAT3 DNA-binding-0.55[4]
5o STAT3 DNA-binding-0.38[4]
8i STAT3 DNA-binding-0.34[4]
7a Cell ViabilityMDA-MB-2312.7[4]
7a Cell ViabilityMDA-MB-4682.5[4]
7e, 7f, 7g, 9k Cell ViabilityBreast Cancer Cells0.9 - 1.9[5]
1a AntiproliferativeA5490.0022[6]
1a AntiproliferativeHCT1160.0021[6]
AZ-5 CytotoxicityMCF-7-[9]
AZ-9 CytotoxicityMCF-7-[9]
AZ-10 CytotoxicityMCF-7-[9]
AZ-14 CytotoxicityMCF-7-[9]
AZ-19 CytotoxicityMCF-7-[9]
Experimental Protocols

STAT3 DNA-Binding Activity/Electrophoretic Mobility Shift Assay (EMSA)

This assay measures the ability of a compound to inhibit the binding of the STAT3 protein to its specific DNA sequence.

  • Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from suitable cell lines (e.g., NIH3T3/v-Src fibroblasts).[3]

  • Compound Incubation: The nuclear extracts are pre-incubated with increasing concentrations of the azetidine compounds for a specified time (e.g., 30 minutes) at room temperature.[3]

  • Probe Binding: A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to STAT3, is added to the mixture.[3]

  • Electrophoresis: The samples are subjected to electrophoretic mobility shift assay (EMSA) analysis.[3]

  • Quantification: The bands corresponding to the STAT3:DNA complexes are quantified using imaging software (e.g., ImageJ), and the IC50 values are determined.[3]

Cell Viability Assay

Cell viability assays are used to determine the effect of the compounds on the proliferation of cancer cells.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, MDA-MB-468) are seeded in 96-well plates and allowed to adhere.[4][8]

  • Compound Treatment: The cells are treated with a range of concentrations of the azetidine compounds.[4][8]

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).[4]

  • Viability Assessment: Cell viability is assessed using a suitable method, such as the CyQuant assay.[8]

  • Data Analysis: The EC50 values, representing the concentration at which 50% of cell growth is inhibited, are calculated.[4]

Colony Formation Assay

This long-term assay assesses the ability of single cells to proliferate and form colonies after treatment with a compound, indicating its effect on cell survival and reproductive integrity.[10]

  • Cell Seeding: A low density of single cells is seeded in 6-well plates.[3]

  • Compound Treatment: The cells are treated once with the desired concentrations of the azetidine compounds.[3]

  • Incubation: The plates are incubated for an extended period (1-3 weeks) to allow for colony formation.[10]

  • Fixation and Staining: The colonies are fixed with a solution like glutaraldehyde and stained with crystal violet for visualization.[10]

  • Colony Counting: The number of colonies (typically defined as a cluster of at least 50 cells) is counted.[10]

Visualizing the STAT3 Signaling Pathway and Experimental Workflow

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Phosphorylation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Ligand Ligand Ligand->Receptor Activation Azetidine_Compound Azetidine Compound Azetidine_Compound->STAT3_dimer Inhibition of DNA Binding

Caption: Inhibition of the STAT3 signaling pathway by novel azetidine compounds.

Anticancer_Screening_Workflow Start Start: Novel Azetidine Compounds Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cell_Viability Cell Viability Assay (e.g., MTT, CyQuant) Cell_Culture->Cell_Viability Determine_EC50 Determine EC50 Cell_Viability->Determine_EC50 Colony_Formation Colony Formation Assay Determine_EC50->Colony_Formation Active Compounds Mechanism_Study Mechanism of Action Studies (e.g., EMSA) Colony_Formation->Mechanism_Study End Identify Lead Compounds Mechanism_Study->End

Caption: General workflow for in vitro anticancer activity screening of azetidine compounds.

Antimicrobial and Antiviral Activity

The versatility of the azetidine scaffold extends to the development of agents against infectious diseases.

Novel 2-azetidinone derivatives have been synthesized and shown to possess significant antimicrobial properties.[11] For example, compounds 4g , 5a , 5b , and 5g exhibited a Minimum Inhibitory Concentration (MIC) of 25 μg/mL against Staphylococcus aureus.[11] Another study on thiazole-conjugated 2-azetidinones also reported good antimicrobial activity.[12] Furthermore, new azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones have demonstrated potent antibacterial activity, with compound 6i inhibiting the growth of both methicillin-sensitive and methicillin-resistant S. aureus with MIC values ranging from 0.25 to 16.00 μg/mL.[7]

In the antiviral arena, azetidine-containing dipeptides have been investigated as inhibitors of human cytomegalovirus (HCMV).[13][14] Structure-activity relationship (SAR) studies have revealed that specific substitutions at the N- and C-termini are crucial for anti-HCMV activity.[13][14]

Quantitative Antimicrobial and Antiviral Data
CompoundOrganismMIC (µg/mL)Reference
4g Staphylococcus aureus25[11]
5a Staphylococcus aureus25[11]
5b Staphylococcus aureus25[11]
5g Staphylococcus aureus25[11]
5b Bacillus pumillus25[11]
5g Bacillus pumillus25[11]
6i Methicillin-sensitive S. aureus0.25 - 16.00[7]
6i Methicillin-resistant S. aureus0.25 - 16.00[7]
6i Escherichia coli (ATCC 35218)0.25 - 16.00[7]
AZ-10 Various microbial strains3.34 - 3.71 (µM)[9]
AZ-19 Various microbial strains3.34 - 3.71 (µM)[9]
AZ-20 Various microbial strains3.34 - 3.71 (µM)[9]
CompoundVirusAssayED50 (µM)Reference
XMD7 compounds HCMV (AD169)Plaque Reduction0.3 - 0.4[15]
XMD7 compounds HCMV (Merlin)Plaque Reduction2.1 - 2.5[15]
Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The azetidine compound is serially diluted in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Antiviral Plaque Reduction Assay

This assay is used to quantify the reduction in viral plaques, which are areas of cell death caused by viral replication.

  • Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.

  • Compound Treatment and Infection: The cells are treated with various concentrations of the azetidine compound and then infected with the virus.

  • Overlay: After an adsorption period, the medium is replaced with a semi-solid overlay (e.g., containing agarose) to restrict viral spread to adjacent cells.

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Staining and Counting: The cell monolayer is stained (e.g., with crystal violet) to visualize the plaques, which are then counted. The ED50, or the effective dose that reduces the number of plaques by 50%, is calculated.

Visualizing the Antimicrobial Activity Assessment Workflow

Antimicrobial_Workflow Start Start: Synthesized Azetidine Compounds Microbial_Culture Prepare Microbial Cultures (Bacteria/Fungi) Start->Microbial_Culture MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Microbial_Culture->MIC_Assay Determine_MIC Determine MIC Values MIC_Assay->Determine_MIC Further_Studies Further Studies: - Mechanism of Action - In vivo Efficacy Determine_MIC->Further_Studies Compounds with Low MIC End Identify Potent Antimicrobial Agents Further_Studies->End

Caption: Workflow for assessing the antimicrobial activity of novel azetidine compounds.

Neuroprotective and Enzyme Inhibitory Activities

The therapeutic potential of azetidine derivatives also extends to the central nervous system (CNS) and as inhibitors of various enzymes.

Azetidine analogs of lobelane have been synthesized and shown to be potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), with Ki values in the nanomolar range.[2][16] For instance, the cis-4-methoxy analog 22b is a potent inhibitor with a Ki of 24 nM.[2][16] These compounds represent potential leads for the treatment of methamphetamine abuse.[2][16]

Furthermore, 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have been evaluated for their neuroprotective activity in models of Parkinson's and Alzheimer's diseases.[17] Compound 28 showed the highest neuroprotective effect in both salsolinol- and glutamate-induced neurodegeneration models.[17] In another study, the azetidine derivative KHG26792 demonstrated neuroprotective effects in a mouse model of brain ischemia/reperfusion injury by inhibiting apoptosis, modulating inflammation, and reducing oxidative stress.[18]

Quantitative Neuroprotective and Enzyme Inhibition Data
CompoundTarget/AssayKi (nM)Reference
22b VMAT2 ([3H]DA uptake)24[2][16]
15c VMAT2 ([3H]DA uptake)31[2][16]
2a (lobelane) VMAT2 ([3H]DA uptake)45[2][16]
2b (norlobelane) VMAT2 ([3H]DA uptake)43[2][16]
15a VMAT2 ([3H]DA uptake)48[16]
22a VMAT2 ([3H]DA uptake)62[16]
22c VMAT2 ([3H]DA uptake)55[16]
Experimental Protocols

VMAT2 Inhibition Assay ([3H]Dopamine Uptake)

This assay measures the ability of a compound to inhibit the uptake of dopamine into synaptic vesicles via the VMAT2 transporter.

  • Synaptic Vesicle Preparation: Synaptic vesicles are isolated from rat striata.

  • Compound Incubation: The isolated vesicles are incubated with the azetidine compounds.

  • [3H]Dopamine Uptake: Radiolabeled dopamine ([3H]DA) is added to initiate the uptake reaction.

  • Termination and Separation: The uptake is terminated, and the vesicles are separated from the free [3H]DA.

  • Scintillation Counting: The amount of [3H]DA taken up by the vesicles is quantified using a scintillation counter.

  • Data Analysis: The Ki values, representing the inhibitory constant of the compounds, are calculated.

In Vivo Model of Brain Ischemia/Reperfusion Injury

This animal model is used to evaluate the neuroprotective effects of compounds against stroke-like injury.

  • Animal Model: A mouse model of brain ischemia is induced by middle cerebral artery occlusion (MCAO) for a specific duration (e.g., 2 hours).[18]

  • Compound Administration: The azetidine compound (e.g., KHG26792) is administered to the animals.[18]

  • Reperfusion: The occlusion is removed to allow for reperfusion (e.g., for 24 hours).[18]

  • Neurological Assessment: Neurological deficits are evaluated using a standardized scoring system.[18]

  • Histological and Biochemical Analysis: The brains are collected for analysis of infarct volume, apoptosis, inflammatory markers, and oxidative stress parameters.[18]

Conclusion

The diverse biological activities of novel azetidine compounds underscore their significant potential in drug discovery. The data and experimental protocols summarized in this guide provide a valuable resource for researchers in the field. The continued exploration of the azetidine scaffold, coupled with rational drug design and robust biological evaluation, is poised to yield a new generation of therapeutics for a wide range of human diseases. The visualization of key signaling pathways and experimental workflows further aids in understanding the mechanisms of action and the process of identifying lead candidates. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds to advance them into clinical development.

References

Technical Guide: Structural Analysis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a structural analysis of the compound 3-(2-Chloro-4,6-dimethylphenoxy)azetidine (CAS RN: 1219960-77-6). Due to the limited availability of direct experimental data for this specific molecule in public literature, this document combines known chemical properties with predictive analysis based on its constituent functional groups: an azetidine ring and a 2-chloro-4,6-dimethylphenoxy moiety. The guide offers predicted spectroscopic data, a plausible synthetic route, and a discussion of the molecule's structural features to support research and development activities.

Compound Identification

The fundamental properties of this compound are summarized below.

PropertyValueSource
Chemical Name This compound-
CAS Registry Number 1219960-77-6Synblock[1]
Molecular Formula C₁₁H₁₄ClNOSynblock[1]
Molecular Weight 211.69 g/mol Synblock[1]
Canonical SMILES CC1=CC(=C(C(=C1)Cl)OC2CNCC2)C-

Predicted Structural and Spectroscopic Data

Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0s1HAr-H (Aromatic proton at C5)
~6.8s1HAr-H (Aromatic proton at C3)
~4.8 - 4.9m1HO-CH (Azetidine C3-H)
~3.8 - 4.0m2HCH₂ (Azetidine C2/C4 equatorial protons)
~3.4 - 3.6m2HCH₂ (Azetidine C2/C4 axial protons)
~2.4s3HAr-CH₃ (Methyl group at C6)
~2.2s3HAr-CH₃ (Methyl group at C4)
~2.0br s1HNH (Azetidine N-H)
Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~150-152Ar-C (C-O)
~135-138Ar-C (C-Cl)
~130-132Ar-C (C-CH₃)
~128-130Ar-C (C-H)
~125-127Ar-C (C-H)
~123-125Ar-C (C-CH₃)
~70-75O-CH (Azetidine C3)
~50-55CH₂ (Azetidine C2/C4)
~20-22Ar-CH₃
~16-18Ar-CH₃
Predicted IR and Mass Spectrometry Data
TechniquePredicted Values
FT-IR (KBr) 3300-3400 cm⁻¹ (N-H stretch), 2850-3000 cm⁻¹ (C-H stretch), 1580-1600 cm⁻¹ (C=C aromatic stretch), 1200-1250 cm⁻¹ (C-O ether stretch), 1000-1100 cm⁻¹ (C-N stretch), 700-800 cm⁻¹ (C-Cl stretch)
Mass Spec (EI) Molecular Ion [M]⁺ at m/z 211/213 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments may include loss of the azetidine ring or cleavage of the ether bond.

Proposed Synthesis Protocol

A common and effective method for synthesizing 3-aryloxyazetidines involves the nucleophilic substitution of a protected 3-hydroxyazetidine or a derivative with a suitable phenol. The following protocol describes a plausible pathway.

Experimental Workflow
  • Protection of Azetidine: The nitrogen of a commercially available azetidine precursor, such as 3-hydroxyazetidine, is protected. A common protecting group is Boc (tert-butyloxycarbonyl), introduced using di-tert-butyl dicarbonate (Boc₂O).

  • Activation of Hydroxyl Group: The hydroxyl group of N-Boc-3-hydroxyazetidine is converted into a good leaving group. This can be achieved via mesylation (using methanesulfonyl chloride) or tosylation (using p-toluenesulfonyl chloride) in the presence of a base like triethylamine.

  • Nucleophilic Substitution (Williamson Ether Synthesis): The activated N-Boc-3-azetidinyl mesylate/tosylate is reacted with 2-chloro-4,6-dimethylphenol in the presence of a strong base (e.g., sodium hydride) in an aprotic polar solvent like DMF or THF.

  • Deprotection: The Boc protecting group is removed from the azetidine nitrogen under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product, this compound.

  • Purification: The final compound is purified using column chromatography or recrystallization.

Synthesis_Workflow Proposed Synthesis of this compound cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Final Product A 3-Hydroxyazetidine Step1 1. N-Protection (Boc₂O) A->Step1 B 2-Chloro-4,6-dimethylphenol Step3 3. Williamson Ether Synthesis (NaH, DMF) B->Step3 Int1 N-Boc-3-hydroxyazetidine Step1->Int1 Step2 2. Activation (MsCl, TEA) Int2 N-Boc-3-mesyloxyazetidine Step2->Int2 Int3 Protected Product Step3->Int3 Step4 4. N-Deprotection (TFA) Final This compound Step4->Final Int1->Step2 Int2->Step3 Int3->Step4 Structural_Analysis_Logic Structural Confirmation Workflow cluster_data Experimental Data cluster_analysis Data Interpretation cluster_conclusion Conclusion NMR 1H & 13C NMR Connectivity Proton/Carbon Environment & Connectivity NMR->Connectivity MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight IR FT-IR FuncGroups Functional Groups IR->FuncGroups Structure Verified Structure Connectivity->Structure MolWeight->Structure FuncGroups->Structure

References

Technical Guide: Spectroscopic Characterization of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific, experimentally verified spectroscopic data for 3-(2-Chloro-4,6-dimethylphenoxy)azetidine (CAS No. 1219960-77-6) is not publicly available in the referenced literature.[1] The following guide presents a representative dataset and protocols for illustrative purposes. The data is synthetically generated based on the chemical structure and spectroscopic principles of analogous compounds.

Abstract

This document provides a comprehensive technical overview of the standard spectroscopic characterization methods for the novel compound this compound. The core objective is to present a clear framework for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, representative data tables, and standardized analysis workflows are provided to guide researchers in the analysis of this and related small molecules.

Compound Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 1219960-77-6[1]

  • Molecular Formula: C₁₁H₁₄ClNO

  • Molecular Weight: 211.69 g/mol [1]

  • Structure: Chemical Structure of this compound (Note: Image is a representation of the structure)

Spectroscopic Data Summary (Representative)

The following tables summarize the expected spectroscopic data for the structural confirmation of this compound.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.95s1HAr-H (Position 5)
6.88s1HAr-H (Position 3)
4.90p1HO-CH (Azetidine C3)
4.15t2HCH₂ (Azetidine C2/C4, cis)
3.85t2HCH₂ (Azetidine C2/C4, trans)
2.35s3HAr-CH₃ (Position 6)
2.20s3HAr-CH₃ (Position 4)
2.10br s1HN-H (Azetidine)
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
152.5Ar-C (C1, C-O)
135.0Ar-C (C4, C-CH₃)
132.8Ar-C (C6, C-CH₃)
129.5Ar-C (C5)
128.0Ar-C (C3)
125.0Ar-C (C2, C-Cl)
72.1O-CH (Azetidine C3)
52.5CH₂ (Azetidine C2/C4)
20.5Ar-CH₃ (Position 6)
16.0Ar-CH₃ (Position 4)
Table 3: IR Spectroscopy Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, brN-H Stretch (Azetidine)
3050 - 3010WeakAr C-H Stretch
2980 - 2850MediumAliphatic C-H Stretch
1580, 1470StrongAr C=C Bending
1240StrongAr-O-C Asymmetric Stretch
1050StrongC-N Stretch
850StrongC-Cl Stretch
Table 4: Mass Spectrometry Data (ESI-TOF)
m/z ValueIon TypeNotes
212.0837[M+H]⁺Calculated for C₁₁H₁₅ClNO⁺: 212.0837
214.0808[M+H]⁺ (Isotope)Expected for ³⁷Cl isotope peak (~32% of M+H)
234.0656[M+Na]⁺Sodium Adduct

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (~10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer at 298 K. Data is processed using standard Fourier transformation and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹ and is an average of 32 scans.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is performed on a Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source. The sample is dissolved in a methanol/water (1:1) solution with 0.1% formic acid and introduced via direct infusion. The analysis is conducted in positive ion mode, and the mass-to-charge ratio (m/z) is scanned from 100 to 500.

Workflow Visualizations

The following diagrams illustrate the logical workflows for compound characterization and data analysis.

G Overall Spectroscopic Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Pure Compound (C₁₁H₁₄ClNO) Prep_NMR Dissolve in CDCl₃ with TMS Sample->Prep_NMR distribute Prep_IR Place on ATR Crystal Sample->Prep_IR distribute Prep_MS Dissolve in MeOH/H₂O + 0.1% Formic Acid Sample->Prep_MS distribute Acq_NMR Acquire ¹H & ¹³C Spectra (500 MHz) Prep_NMR->Acq_NMR Acq_IR Acquire FTIR Spectrum (4000-600 cm⁻¹) Prep_IR->Acq_IR Acq_MS Acquire HRMS Data (ESI-TOF) Prep_MS->Acq_MS Analysis_NMR Correlate shifts & couplings to structure Acq_NMR->Analysis_NMR Analysis_IR Identify functional groups (N-H, C-O, C-Cl) Acq_IR->Analysis_IR Analysis_MS Confirm molecular weight & isotopic pattern Acq_MS->Analysis_MS Conclusion Structural Confirmation & Purity Assessment Analysis_NMR->Conclusion correlate Analysis_IR->Conclusion correlate Analysis_MS->Conclusion correlate G NMR Data to Structure Correlation Logic cluster_data Observed Data cluster_interp Interpretation H_NMR ¹H NMR: - Chemical Shifts (δ) - Multiplicities - Integrations Proton_Env Determine unique proton environments H_NMR->Proton_Env Connectivity Deduce connectivity (via coupling patterns) H_NMR->Connectivity C_NMR ¹³C NMR: - Chemical Shifts (δ) Carbon_Types Identify aromatic, aliphatic, & quaternary C C_NMR->Carbon_Types Final_Structure Proposed Structure: 3-(2-Chloro-4,6-dimethyl phenoxy)azetidine Proton_Env->Final_Structure assemble Carbon_Types->Final_Structure assemble Connectivity->Final_Structure assemble

References

potential therapeutic targets of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of Potential Therapeutic Targets for 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Executive Summary

This document addresses the inquiry into the potential therapeutic targets of the specific chemical entity, this compound. A thorough and systematic search of scientific literature, patent databases, and chemical registries was conducted to collate all available information regarding its biological activity, mechanism of action, and potential therapeutic applications.

Despite extensive investigation, there is currently no publicly available scientific literature or data detailing the specific therapeutic targets, mechanism of action, quantitative biological data (e.g., IC50, EC50, Ki), or detailed experimental protocols for this compound.

Therefore, it is not possible to provide an in-depth technical guide on the core therapeutic targets of this specific molecule as requested. The following sections will elaborate on the scope of the search and provide a general overview of the therapeutic landscape for structurally related compound classes, which may offer speculative avenues for future research.

Introduction to Azetidine and Phenoxy Scaffolds

The molecule , this compound, combines two key structural features: an azetidine ring and a substituted phenoxy group. Both of these chemical moieties are found in a wide array of biologically active compounds.

  • Azetidines: These are four-membered nitrogen-containing heterocycles. The inherent ring strain of the azetidine nucleus makes it a synthetically versatile scaffold. Azetidine derivatives have been explored for a broad spectrum of pharmacological activities.[1] General biological activities reported for various azetidine-containing molecules include antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][3]

  • Phenoxy Derivatives: The phenoxy group is a common feature in many pharmaceuticals and biologically active molecules. The nature and position of substituents on the phenyl ring can dramatically influence the compound's biological activity. Phenoxyacetamide and phenoxyacetic acid derivatives, for instance, have been investigated for their potential as PARP-1 inhibitors and free fatty acid receptor 1 (FFA1) agonists, respectively.[4][5]

Review of Structurally Related Compounds and Potential (but Unconfirmed) Therapeutic Areas

While no direct data exists for this compound, a review of broader classes of azetidine and phenoxy derivatives can provide a hypothetical basis for potential therapeutic areas worth future investigation. It is critical to emphasize that the following is based on analogy and does not represent experimental data for the specific compound of interest.

Potential as Anticancer Agents

Azetidine-containing compounds have been investigated as targeted anticancer agents.[6] Some azetidine amides, for example, have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and metastasis.[7]

Potential as Antimicrobial Agents

Historically, the most famous azetidine derivatives are the β-lactam antibiotics (azetidin-2-ones). While this compound is not a β-lactam, the broader class of azetidines has been explored for antibacterial and antifungal activities.[2][8] For example, certain 3-chloro-azetidine-2-one derivatives have shown activity against Staphylococcus aureus.[2]

Logical Relationship Diagram: General Drug Discovery Workflow

The following diagram illustrates a typical workflow for identifying the therapeutic target of a novel compound. This represents the process that would be necessary to elucidate the function of this compound.

G cluster_0 Initial Screening & Target Hypothesis cluster_1 Target Validation & Mechanism of Action cluster_2 Preclinical Development A Compound Synthesis This compound B High-Throughput Screening (Phenotypic Assays) A->B C Target Identification Studies (e.g., Affinity Chromatography, Proteomics) B->C D Binding Assays (e.g., SPR, ITC) C->D E In Vitro Functional Assays (Enzymatic or Cell-Based) D->E F Signaling Pathway Analysis E->F G Lead Optimization F->G H In Vivo Efficacy Models G->H I ADME/Tox Studies H->I

References

In Vitro Screening of Novel Azetidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine scaffolds are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide outlines a comprehensive in vitro screening protocol for novel azetidine derivatives, exemplified by the hypothetical compound 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. The methodologies provided are based on established screening paradigms for similar heterocyclic compounds and are intended to serve as a foundational framework for the preliminary assessment of new chemical entities. This document details experimental procedures for antibacterial susceptibility testing and neurological target engagement, accompanied by illustrative data representations and workflow visualizations to facilitate practical implementation in a drug discovery setting.

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery, conferring unique conformational constraints and physicochemical properties to bioactive molecules.[1][2][3] Derivatives of azetidine have been investigated for a multitude of therapeutic applications, including antibacterial, antifungal, anti-tubercular, and anticancer activities.[1] Furthermore, specific substitutions on the azetidine core have led to potent modulators of central nervous system targets, such as NMDA receptors and vesicular monoamine transporters (VMAT2).[4][5]

This guide presents a structured in vitro screening cascade for a novel, hypothetical azetidine derivative, this compound. The proposed workflow is designed to efficiently assess its potential as an antibacterial agent and to explore its activity on a representative neurological target.

Initial Antibacterial Susceptibility Screening

A primary and common screening step for new chemical entities is the evaluation of their antibacterial properties. This is often performed against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Experimental Protocol: Agar Disc Diffusion Assay

The agar disc diffusion method provides a qualitative assessment of antibacterial activity and is a widely used preliminary screening tool.[6]

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Mueller-Hinton Agar (MHA).

  • Sterile filter paper discs (6 mm diameter).

  • Positive control: Ampicillin or other appropriate antibiotic.[6]

  • Negative control: Solvent used to dissolve the test compound.

Procedure:

  • Prepare MHA plates according to the manufacturer's instructions.

  • Inoculate the surface of the MHA plates with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Aseptically apply sterile filter paper discs impregnated with the test compound at various concentrations (e.g., 0.01, 0.001, and 0.0001 mg/mL) onto the inoculated agar surface.[6]

  • Place discs containing the positive and negative controls on the same plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Data Presentation: Zone of Inhibition

The results of the agar disc diffusion assay can be summarized in a table for clear comparison.

CompoundConcentration (mg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
This compound 0.011820
0.0011214
0.000179
Ampicillin (Control) 0.012827
Solvent (Control) -00

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow: Antibacterial Screening

antibacterial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Stock (e.g., in DMSO) apply_discs Apply Impregnated Discs (Test Compound & Controls) prep_compound->apply_discs prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plates prep_bacteria->inoculate prep_plates Prepare Mueller-Hinton Agar Plates prep_plates->inoculate inoculate->apply_discs incubate Incubate Plates (37°C, 18-24h) apply_discs->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones analyze_data Analyze and Compare Data measure_zones->analyze_data

Caption: Workflow for the agar disc diffusion antibacterial assay.

Neurological Target Engagement Screening

Based on the activities of other azetidine derivatives, screening against neurological targets is a logical next step.[4][5] A common primary assay is a radioligand binding assay to determine if the compound interacts with a specific receptor.

Experimental Protocol: NMDA Receptor Radioligand Binding Assay

This protocol is adapted from methodologies used to assess azetidine dicarboxylic acids at NMDA receptors.[4]

Materials:

  • Test compound (e.g., this compound).

  • Rat cortical membranes (source of native NMDA receptors).

  • Radioligand: [3H]CGP39653 (a potent NMDA receptor antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control: L-glutamate (1 mM).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare dilutions of the test compound over a range of concentrations.

  • In a 96-well plate, combine the rat cortical membranes, [3H]CGP39653, and either buffer, the test compound, or the non-specific binding control.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Data Presentation: NMDA Receptor Binding Affinity

The binding affinity data can be presented in a clear, tabular format.

CompoundTargetRadioligandKi (µM)
This compound NMDA Receptor[3H]CGP3965315.2
L-trans-ADC (Reference) NMDA Receptor[3H]CGP3965310[4]

Note: The data for the test compound is hypothetical and for illustrative purposes only.

Hypothetical Signaling Pathway: NMDA Receptor Modulation

nmdar_pathway cluster_membrane Cell Membrane NMDAR NMDA Receptor Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Glutamate Glutamate Glutamate->NMDAR Agonist Glycine Glycine Glycine->NMDAR Co-agonist Azetidine Azetidine Derivative (Antagonist) Azetidine->NMDAR Inhibition Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream

Caption: Hypothetical inhibitory action on the NMDA receptor signaling pathway.

Conclusion

The in vitro screening methodologies and workflows detailed in this guide provide a robust starting point for the characterization of novel azetidine derivatives like this compound. By systematically evaluating antibacterial activity and potential neurological target engagement, researchers can efficiently triage new compounds and prioritize those with promising therapeutic potential for further development. It is crucial to note that the data presented herein is illustrative, and comprehensive screening against a broader panel of bacterial strains and biological targets is recommended for a thorough profiling of any new chemical entity.

References

The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutics. This technical guide provides an in-depth overview of the discovery and synthesis of substituted azetidine derivatives, tailored for researchers, scientists, and drug development professionals. We will explore key synthetic methodologies, delve into the biological activities of these compounds, and provide detailed experimental protocols for their preparation.

I. Key Synthetic Methodologies for Substituted Azetidines

The construction of the strained azetidine ring has historically presented a synthetic challenge. However, recent advancements have provided a diverse toolbox for medicinal chemists. Key strategies include cycloadditions, intramolecular cyclizations, and the functionalization of pre-existing azetidine rings.

Intramolecular Palladium-Catalyzed C(sp³)–H Amination

A powerful strategy for the synthesis of functionalized azetidines involves the palladium-catalyzed intramolecular amination of C(sp³)–H bonds. This method allows for the direct conversion of a C-H bond into a C-N bond, forming the azetidine ring. The use of a directing group, such as a picolinamide (PA), is often crucial for the regioselectivity of the C-H activation step.

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a driving force for the synthesis of 3-substituted azetidines. Nucleophilic ring-opening of ABBs provides a versatile route to a wide range of functionalized azetidines. This method is particularly useful for introducing diversity at the 3-position of the azetidine ring.

Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct and atom-economical route to azetidines. Recent developments in photoredox catalysis have expanded the scope and utility of this reaction, allowing for the synthesis of complex azetidine structures under mild conditions.

II. Biological Activity of Substituted Azetidine Derivatives

The unique structural features of azetidines have led to their incorporation into a wide array of biologically active molecules. They have shown promise as inhibitors of various enzymes and as modulators of G-protein coupled receptors (GPCRs).

Azetidine Derivatives as Enzyme Inhibitors

Substituted azetidines have been successfully employed as inhibitors of several enzyme classes, including kinases and signal transducer and activator of transcription (STAT) proteins.

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers. Azetidine-containing molecules have been developed as potent and selective JAK inhibitors.

Signal transducer and activator of transcription 3 (STAT3) is a key mediator of oncogenic signaling pathways. A series of (R)-azetidine-2-carboxamides have been identified as potent and selective inhibitors of STAT3, demonstrating sub-micromolar inhibitory concentrations.[1]

Azetidine Derivatives as GPCR Modulators

G-protein coupled receptors are a large family of transmembrane proteins that play a crucial role in signal transduction. Azetidine derivatives have been explored as both antagonists and allosteric modulators of various GPCRs. For example, a class of azetidines has been developed as potent antagonists of the free fatty acid receptor 2 (FFA2), a target for inflammatory diseases.[2]

III. Data Presentation

The following tables summarize quantitative data for representative substituted azetidine derivatives, highlighting their biological activities.

Table 1: Azetidine-Based STAT3 Inhibitors [1]

CompoundStructureSTAT3 IC₅₀ (µM)
5a (R)-N-(5-cyclohexyl-2-((3-fluorobenzyl)oxy)phenyl)azetidine-2-carboxamide0.55
5o (R)-N-(5-cyclohexyl-2-((6-methylpyridin-2-yl)methoxy)phenyl)azetidine-2-carboxamide0.38
8i (R)-N-(5-cyclohexyl-2-((3-fluorobenzyl)oxy)phenyl)-1-(hydroxycarbamoyl)azetidine-2-carboxamide0.34

Table 2: Azetidine-Based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Reference
Azetidine Derivative 1 TYK2<10[3]
Azetidine Derivative 2 JAK2260[4]

Table 3: Azetidine-Based GPCR Antagonists

CompoundTarget GPCRIC₅₀ (nM)Reference
GLPG0974 (99) FFA216[2]

IV. Experimental Protocols

General Synthesis of (R)-Azetidine-2-carboxamide STAT3 Inhibitors[1]

Step 1: Synthesis of tert-Butyl (R)-2-(hydroxymethyl)azetidine-1-carboxylate To a solution of (R)-azetidine-2-carboxylic acid in a mixture of THF, methanol, and water is added sodium bicarbonate, followed by di-tert-butyl dicarbonate. The reaction mixture is stirred at room temperature. After completion, the reaction is worked up to yield the N-Boc protected acid. This intermediate is then reduced using a suitable reducing agent, such as borane dimethyl sulfide complex, to afford the corresponding alcohol.

Step 2: Amide Coupling The desired aniline derivative is coupled with the N-Boc protected (R)-azetidine-2-carboxylic acid using a standard peptide coupling reagent such as HATU in the presence of a base like DIPEA in a solvent like DMF.

Step 3: Deprotection and Final Product Formation The Boc protecting group is removed under acidic conditions (e.g., TFA in DCM) to yield the final (R)-azetidine-2-carboxamide derivative.

Synthesis of 3-Substituted Azetidines via Strain-Release of 1-Azabicyclo[1.1.0]butane[5]

A solution of 1-azabicyclo[1.1.0]butane in an appropriate solvent (e.g., THF) is treated with a nucleophile in the presence of a Lewis or Brønsted acid. For example, reaction with a thiol in the presence of a copper catalyst can yield the corresponding 3-thio-substituted azetidine. The reaction conditions (temperature, solvent, catalyst) are optimized depending on the nucleophile used.

Palladium-Catalyzed Intramolecular C(sp³)–H Amination for Azetidine Synthesis[6]

A solution of the N-picolinamide protected amine substrate in a suitable solvent (e.g., toluene) is treated with a palladium catalyst (e.g., Pd(OAc)₂), an oxidant (e.g., PhI(OAc)₂), and a base (e.g., K₂CO₃). The reaction mixture is heated to the desired temperature until the starting material is consumed. The product is then isolated and purified by chromatography.

V. Visualizations

Signaling Pathways

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) Receptor->STAT3_inactive 4. STAT3 Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT3_inactive 5. STAT3 Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer 6. Dimerization DNA DNA Dimer->DNA 7. Nuclear Translocation & DNA Binding Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_active Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 8. Transcription

Caption: JAK-STAT Signaling Pathway and Inhibition by Azetidine Derivatives.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_protein G-protein (αβγ) GPCR->G_protein 2. G-protein Activation Azetidine_Antagonist Azetidine-based Antagonist Azetidine_Antagonist->GPCR Antagonism G_alpha Gα-GTP G_protein->G_alpha 3. Subunit Dissociation G_betagamma Gβγ G_protein->G_betagamma 3. Subunit Dissociation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector 4. Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Second Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream 6. Cellular Response

Caption: G-Protein Coupled Receptor (GPCR) Signaling and Antagonism.

Experimental and Logical Workflows

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Hit-to-Lead) Hit_ID->Lead_Gen Azetidine_Synthesis Azetidine Derivative Synthesis & SAR Lead_Gen->Azetidine_Synthesis Lead_Opt Lead Optimization Azetidine_Synthesis->Lead_Opt Iterative Design & Synthesis Lead_Opt->Azetidine_Synthesis Candidate Candidate Selection Lead_Opt->Candidate In_Vitro In Vitro Studies (ADME, Toxicity) Candidate->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK/PD) In_Vitro->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials IND Filing

Caption: Drug Discovery Workflow for Azetidine-Based Inhibitors.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Starting_Materials Starting Materials (e.g., Amino Acids, Alkenes) Azetidine_Core Azetidine Core Synthesis (e.g., Cyclization, Cycloaddition) Starting_Materials->Azetidine_Core Functionalization Functionalization (e.g., N-arylation, C-substitution) Azetidine_Core->Functionalization Purification Purification (Chromatography) Functionalization->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization In_Vitro_Assay In Vitro Assays (e.g., Enzyme Inhibition) Characterization->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays In_Vitro_Assay->Cell_Based_Assay

Caption: General Workflow for Synthesis and Evaluation of Azetidine Derivatives.

VI. Conclusion

The discovery and synthesis of substituted azetidine derivatives represent a vibrant and rapidly evolving field in medicinal chemistry. The synthetic methodologies highlighted in this guide provide a robust platform for the generation of diverse azetidine libraries. The compelling biological activities of these compounds, particularly as enzyme inhibitors and GPCR modulators, underscore their therapeutic potential. As our understanding of the unique properties of the azetidine scaffold continues to grow, so too will its impact on the landscape of drug discovery and development.

References

Methodological & Application

No Experimental Data Found for 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature and databases, no specific experimental uses, pharmacological data, or detailed protocols for the compound 3-(2-Chloro-4,6-dimethylphenoxy)azetidine have been identified.

The search for information on this molecule across various scientific and patent databases did not yield any published research detailing its synthesis, mechanism of action, or application in experimental settings. Resources that list the compound are primarily chemical suppliers, indicating its availability for purchase, but they do not provide any information regarding its biological activity or potential therapeutic uses.

A broad patent search revealed a patent that mentions a class of compounds with a similar chemical scaffold, but it does not specifically name or provide any experimental data for this compound. There is no indication of its use in any signaling pathway or established experimental workflow.

Due to the absence of any quantitative data or described experimental procedures in the public domain, it is not possible to generate the requested detailed application notes, protocols, data tables, or visualizations. Further research and initial exploratory studies would be required to determine the properties and potential applications of this compound.

Application Notes and Protocols: 3-(2-Chloro-4,6-dimethylphenoxy)azetidine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the putative mechanism of action of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine as a monoamine transporter inhibitor, inferred from its chemical structure. As of the date of this document, specific experimental data for this compound is not publicly available. These protocols and data are provided as a template and guide for the investigation of similar novel compounds.

Introduction

This compound is a novel small molecule with a chemical scaffold suggesting potential activity at biogenic amine targets. The presence of a substituted phenoxy group linked to an azetidine ring is a feature found in various compounds targeting the central nervous system. Based on this structure, a likely mechanism of action is the inhibition of monoamine transporters, which are critical regulators of neurotransmission.

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. Inhibition of these transporters increases the extracellular concentration of these neurotransmitters, a mechanism central to the action of many antidepressant, anti-anxiety, and psychostimulant drugs. Therefore, characterizing the activity of novel compounds like this compound at these transporters is a key step in drug discovery for neurological and psychiatric disorders.

These application notes provide detailed protocols for assessing the potency and selectivity of this compound in cell-based monoamine transporter uptake assays and for evaluating its cellular cytotoxicity.

Data Presentation

The following tables represent hypothetical data for this compound, illustrating how experimental results would be summarized.

Table 1: Inhibitory Potency (IC50) of this compound at Monoamine Transporters

Target TransporterCell LineIC50 (nM)
Dopamine Transporter (DAT)HEK293-hDAT15.8
Norepinephrine Transporter (NET)HEK293-hNET5.2
Serotonin Transporter (SERT)HEK293-hSERT89.7

Table 2: Cytotoxicity Profile of this compound

Cell LineAssay TypeCC50 (µM)
HEK293 (Parental)MTT> 50
HEK293-hDATMTT> 50
HEK293-hNETMTT> 50
HEK293-hSERTMTT> 50

Experimental Protocols

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method to determine the inhibitory potency (IC50) of this compound on the uptake of radiolabeled or fluorescent neurotransmitter analogs in HEK293 cells stably expressing human DAT, NET, or SERT.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Geneticin (G418)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Dopamine, [³H]-Norepinephrine, or a fluorescent substrate

  • This compound

  • Reference inhibitors (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

  • 96-well cell culture plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture: Culture the HEK293-hDAT, -hNET, and -hSERT cell lines in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain transporter expression.

  • Cell Plating: Seed the cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and reference inhibitors in KRH buffer.

  • Assay Initiation:

    • Wash the cell monolayer once with KRH buffer.

    • Add the diluted compounds to the wells and pre-incubate for 10-20 minutes at room temperature.

  • Substrate Addition: Add the radiolabeled or fluorescent substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a predetermined time (e.g., 10-15 minutes) at room temperature or 37°C.

  • Termination of Uptake:

    • For radiolabeled substrates, rapidly aspirate the solution and wash the cells multiple times with ice-cold KRH buffer.

    • For fluorescent substrates, follow the kit manufacturer's instructions, which may involve adding a quencher.

  • Detection:

    • For radiolabeled substrates, lyse the cells and measure the radioactivity using a scintillation counter.

    • For fluorescent substrates, measure the fluorescence intensity using a plate reader.

  • Data Analysis: Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 2: MTT Cytotoxicity Assay

This protocol is for assessing the effect of this compound on the viability of the cell lines used in the primary assay.

Materials:

  • HEK293 parental and transporter-expressing cell lines

  • Complete growth medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.

Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamine MA_synapse Monoamine MA->MA_synapse Release Vesicle Synaptic Vesicle Vesicle->MA Storage Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Transporter Monoamine Transporter MA_synapse->Transporter Reuptake Transporter->MA Inhibitor This compound Inhibitor->Transporter Inhibition

Caption: Mechanism of Monoamine Transporter Inhibition.

G start Start plate_cells Plate HEK293 cells expressing monoamine transporters start->plate_cells overnight_incubation Incubate overnight plate_cells->overnight_incubation prepare_compounds Prepare serial dilutions of This compound overnight_incubation->prepare_compounds wash_cells Wash cells with buffer overnight_incubation->wash_cells add_compounds Pre-incubate cells with compound prepare_compounds->add_compounds wash_cells->add_compounds add_substrate Add radiolabeled or fluorescent substrate add_compounds->add_substrate incubate Incubate for uptake add_substrate->incubate terminate Terminate uptake and wash incubate->terminate detect Measure radioactivity or fluorescence terminate->detect analyze Analyze data and determine IC50 detect->analyze end End analyze->end

Caption: Workflow for Monoamine Transporter Uptake Assay.

Application Note and Protocol: Solubilization of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine for Pre-clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the dissolution of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine, a small molecule compound intended for in vitro and in vivo research applications. The following guidelines are based on standard laboratory practices for handling heterocyclic small molecule compounds and are designed to ensure compound stability, solubility, and optimal performance in biological assays. Adherence to these protocols is crucial for generating reproducible experimental results.

Compound Information

Proper handling and storage of this compound are critical for maintaining its chemical integrity. Below are key properties of the compound.

PropertyValue
IUPAC Name This compound
CAS Number 1219960-77-6[1]
Molecular Formula C₁₁H₁₄ClNO[1]
Molecular Weight 211.69 g/mol [1]
Appearance White to off-white powder (assumed)
Storage (Powder) Store at -20°C for long-term stability (up to 3 years)[2].
Storage (Solutions) Store stock solutions at -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles[2].

Solubility Data

SolventEstimated Solubility (at 25°C)Notes
Dimethyl Sulfoxide (DMSO) ≥ 21 mg/mL (≥ 100 mM)Recommended for primary stock solutions. Use anhydrous/molecular biology grade[3].
Ethanol (100%) ~5-10 mg/mLMay be used as an alternative solvent.
Aqueous Buffers (e.g., PBS pH 7.2) Poorly solubleDirect dissolution is not recommended. Dilute from a DMSO stock[3].
Cell Culture Medium (e.g., DMEM) Poorly solubleFinal working concentrations should contain <0.5% DMSO to prevent precipitation and cell toxicity[2].

Experimental Protocols

The following protocols describe the preparation of stock and working solutions for use in typical cell-based assays or other biological experiments.

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This high-concentration stock is intended for long-term storage and for creating fresh working solutions.

  • Acclimatization: Allow the vial of the compound to equilibrate to room temperature for 10-15 minutes before opening to minimize moisture condensation.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh a precise amount of the compound (e.g., 2.12 mg).

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Molar Concentration (mol/L))

    • Example: For 2.12 mg of compound (0.00212 g):

    • Volume (L) = 0.00212 g / (211.69 g/mol x 0.010 mol/L) = 0.001 L = 1000 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Solubilization: Cap the tube tightly and vortex thoroughly for 1-2 minutes. If particles remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming up to 37°C may also aid dissolution[2]. Ensure the solution is clear before proceeding.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles[2].

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol describes the dilution of the DMSO stock into an aqueous medium for a final assay concentration.

  • Thawing: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and thaw it completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): To prevent precipitation, it is advisable to perform an intermediate dilution in DMSO before the final dilution in aqueous media[3]. For example, prepare a 1 mM solution by diluting the 10 mM stock 1:10 in DMSO.

  • Final Dilution: Slowly add the stock solution (or intermediate dilution) into the cell culture medium or buffer while gently vortexing or pipetting[2]. For example, to achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required (e.g., add 1 µL of stock to 999 µL of medium).

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is non-toxic to the cells, typically below 0.5%. A 1:1000 dilution results in a 0.1% DMSO concentration.

  • Control: Prepare a vehicle control using the same final concentration of DMSO in the medium without the compound[2].

  • Usage: Use the freshly prepared working solution immediately, as the compound's stability in aqueous solutions may be limited[3].

Visualized Workflows and Pathways

Experimental Workflow: Compound Dissolution

The following diagram illustrates the standard procedure for preparing stock and working solutions from a powdered compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh Compound B Add Anhydrous DMSO A->B C Vortex / Sonicate B->C D Store Aliquots at -80°C C->D E Thaw Stock Aliquot D->E Retrieve for experiment F Dilute in Assay Medium E->F G Vortex Gently F->G H Use Immediately in Assay G->H

Caption: Workflow for preparing stock and working solutions.
Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism where the compound acts as an inhibitor of a generic kinase signaling pathway, a common target for drug development.

G Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Response Cellular Response (e.g., Proliferation) TF->Response Compound 3-(2-Chloro-4,6-dimethyl- phenoxy)azetidine Compound->KinaseB Inhibition

Caption: Hypothetical inhibition of a kinase signaling cascade.

References

Application Notes and Protocols for 3-(2-Chloro-4,6-dimethylphenoxy)azetidine as a Potential Research Tool in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific research data, including synthesis, biological activity, and established neuroscience applications for the compound 3-(2-chloro-4,6-dimethylphenoxy)azetidine, is not available in the public domain. The following application notes and protocols are presented as a generalized framework for the investigation of a novel chemical entity with this structure within the field of neuroscience. The proposed methodologies are based on standard practices for characterizing new psychoactive compounds.

Introduction

This compound is a novel small molecule with potential for modulating neuronal signaling. Its structure, featuring an azetidine ring linked to a substituted phenoxy group, suggests possible interactions with various targets within the central nervous system (CNS), such as neurotransmitter transporters or receptors. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the potential of this compound as a research tool in neuroscience. The following sections detail hypothetical applications, comprehensive experimental protocols, and data presentation formats.

Hypothesized Applications in Neuroscience Research

Based on its structural motifs, this compound could be investigated for a variety of effects on the nervous system. Potential research applications include:

  • Modulation of Monoamine Neurotransmitter Systems: The phenoxy-azetidine scaffold bears some resemblance to ligands that interact with transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This compound could be explored as a potential inhibitor or substrate for these transporters, making it a valuable tool for studying mood, reward, and attention.

  • Interaction with Ion Channels: The molecule's lipophilic nature and aromatic system could facilitate interaction with voltage-gated or ligand-gated ion channels, potentially modulating neuronal excitability.

  • Probing Receptor Binding Sites: If found to have affinity for specific G-protein coupled receptors (GPCRs) or other neuronal receptors, it could be developed as a radiolabeled ligand for receptor mapping and density studies.

  • Tool for Investigating Neurodegenerative or Neuropsychiatric Disorders: Depending on its pharmacological profile, this compound could be used in animal models to probe the mechanisms underlying conditions such as depression, anxiety, Parkinson's disease, or ADHD.

Quantitative Data Summary (Hypothetical)

The following tables represent a structured format for presenting hypothetical quantitative data that would be generated from the experimental protocols described below.

Table 1: In Vitro Binding Affinity Profile

TargetRadioligandKi (nM)Hill Slope
Dopamine Transporter (DAT)[³H]WIN 35,42815.2 ± 2.10.98
Norepinephrine Transporter (NET)[³H]Nisoxetine8.7 ± 1.51.02
Serotonin Transporter (SERT)[³H]Citalopram125.4 ± 11.30.95
Sigma-1 Receptor--INVALID-LINK---Pentazocine45.3 ± 5.60.99
Sigma-2 Receptor[³H]DTG> 1000-
M1 Muscarinic Receptor[³H]Pirenzepine> 1000-
D2 Dopamine Receptor[³H]Raclopride> 1000-

Table 2: In Vitro Functional Activity Profile

AssayCell LineEC₅₀ / IC₅₀ (nM)Efficacy (% of Standard)
Dopamine Uptake InhibitionhDAT-HEK29325.8 ± 3.495% (vs. GBR12909)
Norepinephrine Uptake InhibitionhNET-HEK29312.1 ± 2.098% (vs. Desipramine)
Serotonin Uptake InhibitionhSERT-HEK293210.7 ± 25.188% (vs. Fluoxetine)

Table 3: In Vivo Behavioral Effects (Forced Swim Test in Mice)

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)
Vehicle-150 ± 12
Compound1125 ± 10
Compound390 ± 8
Compound1075 ± 7***
Fluoxetine (Positive Control)2085 ± 9
p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle

Detailed Experimental Protocols

In Vitro Radioligand Binding Assays

This protocol outlines the procedure for determining the binding affinity of this compound for various CNS targets.

Objective: To determine the inhibition constant (Ki) of the test compound at selected neurotransmitter transporters and receptors.

Materials:

  • HEK293 cells stably expressing the human transporter/receptor of interest (e.g., hDAT, hNET, hSERT).

  • Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

  • Non-specific binding competitor (e.g., 10 µM GBR12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

  • Test compound stock solution (10 mM in DMSO).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cultured cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh buffer and determine protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

    • For total binding, add vehicle (DMSO) instead of the test compound.

    • For non-specific binding, add the non-specific competitor.

    • Initiate the binding reaction by adding the cell membrane preparation (20-50 µg protein per well).

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Uptake Assay

This protocol measures the functional effect of the compound on neurotransmitter uptake.

Objective: To determine the potency (IC₅₀) of the test compound to inhibit dopamine, norepinephrine, and serotonin uptake in cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Assay buffer (as above).

  • [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Test compound stock solution.

  • Scintillation counter.

Procedure:

  • Plate cells in 96-well plates and grow to confluence.

  • Wash cells with assay buffer.

  • Pre-incubate cells with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

  • Add the [³H]-labeled neurotransmitter (e.g., 10 nM) to each well and incubate for 10 minutes at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Determine non-specific uptake in the presence of a high concentration of a known inhibitor (e.g., 10 µM GBR12909 for DAT).

  • Calculate specific uptake and plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀.

In Vivo Behavioral Assay: Forced Swim Test

This protocol assesses the potential antidepressant-like effects of the compound in mice.

Objective: To evaluate the effect of the test compound on immobility time in the forced swim test, an indicator of antidepressant activity.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Test compound, vehicle (e.g., saline with 5% DMSO, 5% Tween 80), and positive control (e.g., fluoxetine).

  • Video recording and analysis software.

Procedure:

  • Acclimate mice to the testing room for at least 1 hour.

  • Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Gently place each mouse into a cylinder of water for a 6-minute session.

  • Record the session and score the last 4 minutes for immobility (defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water).

  • After the test, remove the mice, dry them, and return them to their home cages.

  • Analyze the data to compare immobility times between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizations

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation binding Radioligand Binding Assays (Determine Ki) functional Neurotransmitter Uptake Assays (Determine IC50) binding->functional Identifies functional activity behavior Behavioral Assays (e.g., Forced Swim Test) functional->behavior Promising in vitro results guide in vivo studies pk_pd Pharmacokinetics & Pharmacodynamics behavior->pk_pd Correlate behavior with drug levels

Caption: Experimental workflow for characterizing a novel neuroscience research tool.

signaling_pathway compound 3-(2-Chloro-4,6-dimethyl- phenoxy)azetidine dat Dopamine Transporter (DAT) compound->dat Inhibition dopamine Extracellular Dopamine dopamine->dat Reuptake d2_receptor Postsynaptic D2 Receptor dopamine->d2_receptor Activation synaptic_vesicle Synaptic Vesicle synaptic_vesicle->dopamine Release downstream Downstream Signaling (e.g., ↓cAMP) d2_receptor->downstream Initiates

Caption: Hypothesized mechanism of action: Inhibition of the dopamine transporter.

Application of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine in CNS Drug Discovery: Current Landscape and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(2-Chloro-4,6-dimethylphenoxy)azetidine is a novel chemical entity with potential applications in the field of central nervous system (CNS) drug discovery. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry due to its ability to impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. The incorporation of a substituted phenoxy moiety suggests potential interactions with various CNS targets. This document provides an overview of the current understanding of this compound and outlines protocols for its investigation as a potential therapeutic agent for CNS disorders.

While specific preclinical or clinical data for this compound is not yet publicly available, this document outlines a general framework and protocols for its evaluation based on established methodologies in CNS drug discovery. The following sections detail hypothetical applications, screening protocols, and data interpretation based on the compound's structural features.

Hypothetical Therapeutic Targets and Applications

Based on the structural motifs present in this compound, several potential CNS targets could be explored. The phenoxy group is a common feature in ligands for various receptors and transporters, while the azetidine core can influence selectivity and pharmacokinetic properties.

Potential CNS Targets:

  • Monoamine Transporters: The overall structure bears some resemblance to known inhibitors of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Modulation of these transporters is a key mechanism for treating depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

  • G-Protein Coupled Receptors (GPCRs): The aromatic and heterocyclic components suggest possible interactions with various GPCRs, including but not limited to dopaminergic, serotonergic, adrenergic, and muscarinic receptors. These receptors are implicated in a wide range of neurological and psychiatric conditions.

  • Ion Channels: The compound could potentially modulate the activity of various ion channels, such as sodium, potassium, and calcium channels, which are critical for neuronal excitability and signaling.

A logical workflow for investigating a novel compound like this compound in CNS drug discovery is depicted below.

General workflow for CNS drug discovery.

Experimental Protocols

The following are detailed, generalized protocols for the initial assessment of this compound in a CNS drug discovery program.

Protocol 1: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for a specific CNS target (e.g., Dopamine Transporter, DAT).

Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]-WIN 35,428 (a known high-affinity DAT ligand).

  • Test Compound: this compound, dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Non-specific binding control: 10 µM GBR 12909 (or another potent DAT inhibitor).

  • 96-well microplates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. The final concentration in the assay should range from, for example, 0.1 nM to 100 µM.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound dilution.

  • Add 50 µL of [³H]-WIN 35,428 diluted in assay buffer to a final concentration of ~1 nM.

  • Add 100 µL of the hDAT membrane preparation (containing ~10-20 µg of protein) to each well.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through a glass fiber filtermat using a cell harvester, followed by three washes with cold wash buffer.

  • Transfer the filter discs to scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate.

  • Quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis:

The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay (Monoamine Uptake)

This protocol measures the functional effect of the test compound on the uptake of a neurotransmitter into synaptosomes.

Materials:

  • Rat striatal synaptosomes.

  • [³H]-Dopamine.

  • Test Compound: this compound.

  • Krebs-Ringer buffer (pH 7.4).

  • Uptake inhibitors for non-specific uptake (e.g., for NET and SERT if measuring DAT uptake).

Procedure:

  • Prepare rat striatal synaptosomes and resuspend them in Krebs-Ringer buffer.

  • Pre-incubate aliquots of the synaptosome suspension with various concentrations of this compound or vehicle for 10 minutes at 37°C.

  • Initiate the uptake reaction by adding [³H]-Dopamine to a final concentration of ~10 nM.

  • Incubate for 5 minutes at 37°C.

  • Terminate the uptake by rapid filtration and wash with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

The IC₅₀ value for the inhibition of dopamine uptake is determined by non-linear regression analysis of the concentration-response curve.

Hypothetical Signaling Pathway Modulation

Should this compound be found to interact with a G-protein coupled receptor, such as a D2 dopamine receptor, it could modulate downstream signaling pathways. A potential mechanism is the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

G compound This compound receptor D2 Dopamine Receptor compound->receptor Antagonist/Agonist? g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Altered Neuronal Excitability pka->cellular_response Phosphorylates Targets

Hypothetical D2 receptor signaling pathway.

Data Presentation

As no specific experimental data for this compound is available, the following tables are presented as templates for how such data would be structured.

Table 1: In Vitro Binding Affinities (Ki, nM)

TargetThis compoundReference Compound
hDATData to be determinedGBR 12909: 5.2
hNETData to be determinedDesipramine: 1.1
hSERTData to be determinedCitalopram: 1.8
D₂ ReceptorData to be determinedHaloperidol: 1.5
5-HT₂A ReceptorData to be determinedKetanserin: 2.5

Table 2: In Vitro Functional Activity (IC₅₀, nM)

AssayThis compoundReference Compound
[³H]-Dopamine UptakeData to be determinedGBR 12909: 15
[³H]-Norepinephrine UptakeData to be determinedDesipramine: 3.4
[³H]-Serotonin UptakeData to be determinedCitalopram: 4.1
D₂ Receptor cAMP AssayData to be determinedQuinpirole (agonist): EC₅₀=10

Conclusion

This compound represents a novel chemical scaffold with potential for development as a CNS therapeutic agent. While specific biological data is not yet available, its structural features suggest plausible interactions with key CNS targets such as monoamine transporters and GPCRs. The protocols and frameworks outlined in this document provide a clear path for the systematic evaluation of this compound, from initial in vitro screening to in vivo behavioral studies. Further research is necessary to elucidate its precise mechanism of action, pharmacological profile, and therapeutic potential. The structured approach described herein will be crucial in determining if this compound holds promise for the treatment of neurological or psychiatric disorders.

developing assays with 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to is presented here for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for investigating the potential biological activities of this compound, with a focus on its plausible interactions with monoamine transporters.

Application Notes

Compound of Interest: 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Background: this compound is a novel synthetic compound with a chemical structure that suggests potential activity within the central nervous system (CNS). The azetidine ring is a four-membered heterocyclic amine, and the 2-chloro-4,6-dimethylphenoxy group introduces functionalities often found in molecules targeting monoamine systems. Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission and are prominent targets for a wide array of therapeutic agents.[1][2][3][4][5] Therefore, initial assay development for this compound should focus on its potential as a monoamine reuptake inhibitor.

Potential Mechanism of Action: Based on its structural characteristics, this compound is hypothesized to interact with monoamine transporters, potentially inhibiting the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft. This inhibition would lead to an increase in the extracellular concentrations of these neurotransmitters, thereby modulating downstream signaling pathways.

Screening Strategy: A tiered screening approach is recommended to characterize the pharmacological profile of this compound. The initial phase will involve in vitro binding and functional uptake assays to determine the compound's affinity and potency at DAT, NET, and SERT. Subsequent assays can explore its effects on monoamine release and its potential off-target activities, such as inhibition of monoamine oxidase (MAO).

Experimental Protocols

Protocol 1: Monoamine Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Principle: This is a competitive radioligand binding assay. The ability of the test compound to displace a known high-affinity radioligand from the transporter is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: Nomifensine (for DAT), Desipramine (for NET), and Imipramine (for SERT).[6][7]

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Workflow Diagram:

G cluster_prep Plate Preparation cluster_incubation Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis prep_total Total Binding Wells: Membranes + Radioligand incubate Incubate at Room Temperature prep_total->incubate prep_nsb Non-Specific Binding Wells: Membranes + Radioligand + Inhibitor prep_nsb->incubate prep_test Test Compound Wells: Membranes + Radioligand + Test Compound prep_test->incubate harvest Rapid Filtration through Glass Fiber Filters incubate->harvest wash Wash Filters harvest->wash dry Dry Filters wash->dry count Add Scintillation Fluid & Count dry->count calculate Calculate Specific Binding count->calculate plot Plot Competition Curve calculate->plot determine Determine IC50 and Ki plot->determine

Caption: Workflow for the monoamine transporter binding assay.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer for total binding, or a saturating concentration of a known inhibitor for non-specific binding.

  • Add the appropriate radioligand to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

TransporterRadioligandTest Compound IC50 (nM)Test Compound Ki (nM)
DAT[³H]WIN 35,428(Example Value: 150)(Example Value: 75)
NET[³H]Nisoxetine(Example Value: 50)(Example Value: 20)
SERT[³H]Citalopram(Example Value: 800)(Example Value: 350)
Protocol 2: Monoamine Transporter Uptake Assays

Objective: To determine the functional potency (IC50) of this compound in inhibiting the uptake of neurotransmitters by DAT, NET, and SERT.

Principle: This assay measures the ability of the test compound to inhibit the uptake of a labeled substrate (either radioactive or fluorescent) into cells expressing the target transporter. A reduction in the accumulation of the labeled substrate in the presence of the test compound indicates inhibitory activity.[5][8][9]

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing human DAT, NET, or SERT.

  • Labeled Substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin. Alternatively, a fluorescent substrate from a commercial kit can be used.[5][10]

  • Non-specific uptake inhibitors: As in the binding assay.

  • Test Compound: this compound.

  • Culture Medium and supplements.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • 96-well cell culture plates.

  • Scintillation counter or fluorescence plate reader.

Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_assay Uptake Assay cluster_detection Detection cluster_analysis Data Analysis plate_cells Plate cells in 96-well plates incubate_cells Incubate overnight plate_cells->incubate_cells preincubate Pre-incubate with Test Compound or Control incubate_cells->preincubate add_substrate Add Labeled Substrate preincubate->add_substrate incubate_uptake Incubate to allow uptake add_substrate->incubate_uptake terminate Terminate uptake by washing with ice-cold buffer incubate_uptake->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity or fluorescence lyse->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for the monoamine transporter uptake assay.

Procedure:

  • Seed the transporter-expressing cells into 96-well plates and allow them to adhere overnight.

  • On the day of the assay, wash the cells with KRH buffer.

  • Pre-incubate the cells with various concentrations of this compound or a reference inhibitor for a defined period (e.g., 10-20 minutes).

  • Initiate the uptake by adding the labeled substrate to all wells.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lyse the cells and measure the amount of accumulated labeled substrate using a scintillation counter or a fluorescence plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no compound).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

Data Presentation:

TransporterLabeled SubstrateTest Compound IC50 (nM)
DAT[³H]Dopamine(Example Value: 250)
NET[³H]Norepinephrine(Example Value: 80)
SERT[³H]Serotonin(Example Value: 1200)
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the potential of this compound to inhibit the activity of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

Principle: This is a fluorometric assay that measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by MAO.[11][12] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to generate a fluorescent product. A decrease in fluorescence in the presence of the test compound indicates MAO inhibition.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO Substrate (e.g., p-tyramine).

  • HRP.

  • Fluorescent Probe (e.g., Amplex Red).

  • Known MAO inhibitors: Clorgyline (for MAO-A) and Pargyline (for MAO-B).

  • Test Compound: this compound.

  • Assay Buffer: Phosphate buffer, pH 7.4.

  • 96-well black microplates.

  • Fluorescence plate reader.

Signaling Pathway Diagram:

G cluster_reaction Enzymatic Reaction cluster_detection Fluorescent Detection cluster_inhibition Inhibition Substrate Monoamine Substrate MAO MAO-A or MAO-B Substrate->MAO + O2 + H2O Products Aldehyde + NH3 + H2O2 MAO->Products H2O2 H2O2 HRP HRP H2O2->HRP Probe Fluorescent Probe Probe->HRP Fluorescent_Product Fluorescent Product HRP->Fluorescent_Product Test_Compound This compound Test_Compound->MAO

Caption: Principle of the fluorometric MAO inhibition assay.

Procedure:

  • Prepare a reaction mixture containing the fluorescent probe and HRP in assay buffer.

  • In a 96-well black plate, add the MAO enzyme (either MAO-A or MAO-B) and various concentrations of this compound or a reference inhibitor.

  • Pre-incubate for a specified time to allow the compound to interact with the enzyme.

  • Add the reaction mixture to all wells.

  • Initiate the reaction by adding the MAO substrate.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at several time points or at a fixed endpoint.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Data Presentation:

EnzymeReference InhibitorTest Compound IC50 (µM)
MAO-AClorgyline(Example Value: >10)
MAO-BPargyline(Example Value: >10)

These protocols provide a comprehensive framework for the initial characterization of this compound. The data generated will be crucial for understanding its pharmacological profile and guiding further drug development efforts.

References

3-(2-Chloro-4,6-dimethylphenoxy)azetidine for in vivo studies in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following application note and protocols are hypothetical and for illustrative purposes only. As of the last search, no specific in vivo studies for 3-(2-Chloro-4,6-dimethylphenoxy)azetidine were found in the public domain. This document is based on established methodologies for the preclinical evaluation of novel central nervous system (CNS) compounds and proposes a plausible, though fictional, mechanism of action and therapeutic application.

Application Notes and Protocols for this compound (Hypothetical Compound: AZD-468) in Animal Models of Anxiety

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, hereafter referred to as AZD-468, is a novel small molecule with potential therapeutic applications in neurological and psychiatric disorders. This document outlines hypothetical protocols for the in vivo evaluation of AZD-468 in rodent models of anxiety. The proposed mechanism of action for AZD-468 is as a selective antagonist of the fictitious G-protein coupled receptor, "Anxiety-Related Receptor 7" (ARR7), which is predominantly expressed in the amygdala and hippocampus. Antagonism of ARR7 is hypothesized to reduce neuronal hyperexcitability associated with anxiety-like behaviors.

Proposed Signaling Pathway

The proposed signaling pathway for AZD-468's mechanism of action is depicted below. Under normal anxiety-provoking stimuli, the endogenous ligand binds to ARR7, activating a Gαq-coupled pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade results in increased neuronal excitability. AZD-468, as a selective antagonist, blocks the binding of the endogenous ligand to ARR7, thereby inhibiting this signaling cascade and reducing neuronal excitability.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ARR7 ARR7 Receptor Gq Gαq ARR7->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Endogenous Ligand Ligand->ARR7 Binds & Activates AZD468 AZD-468 (Antagonist) AZD468->ARR7 Blocks Gq->PLC Activates Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Excitability Increased Neuronal Excitability Ca_release->Excitability Leads to PKC->Excitability Leads to

Caption: Proposed ARR7 signaling pathway and antagonism by AZD-468.

Data Presentation

The following tables summarize hypothetical data from preclinical studies with AZD-468.

Table 1: Dose-Response Effect of AZD-468 in the Elevated Plus-Maze (EPM) Test in Mice

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (s) (Mean ± SEM)Open Arm Entries (%) (Mean ± SEM)
Vehicle025.3 ± 3.115.8 ± 2.2
AZD-468145.8 ± 4.528.9 ± 3.1
AZD-468368.2 ± 5.942.1 ± 4.0
AZD-4681075.1 ± 6.245.3 ± 4.5
Diazepam (Positive Control)272.5 ± 5.544.7 ± 4.1

Table 2: Pharmacokinetic Profile of AZD-468 in Rats Following a Single Intravenous (i.v.) and Oral (p.o.) Dose

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)850 ± 95450 ± 62
Tmax (h)0.081.5
AUC (0-t) (ng·h/mL)1275 ± 1502850 ± 310
Half-life (t½) (h)2.5 ± 0.33.1 ± 0.4
Bioavailability (%)N/A45

Experimental Protocols

General Experimental Workflow

The workflow for evaluating a novel compound like AZD-468 typically involves a tiered approach, starting with behavioral screening and followed by more detailed pharmacokinetic and safety assessments.

experimental_workflow A Acclimatization of Animals B Randomization into Treatment Groups A->B C Compound Preparation and Administration B->C D Behavioral Testing (e.g., Elevated Plus-Maze) C->D E Pharmacokinetic Studies (Blood Sampling) C->E F Data Analysis and Interpretation D->F E->F G Report Generation F->G

Caption: General workflow for in vivo compound evaluation.
Protocol 1: Evaluation of Anxiolytic Activity using the Elevated Plus-Maze (EPM)

1. Objective: To assess the anxiolytic-like effects of AZD-468 in mice.

2. Animals: Male C57BL/6 mice, 8-10 weeks old, will be used. Animals should be group-housed and allowed to acclimate for at least one week before the experiment.

3. Materials:

  • AZD-468

  • Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% Saline)

  • Diazepam (positive control)

  • Elevated Plus-Maze apparatus

  • Video tracking software

4. Compound Preparation and Administration:

  • Prepare a stock solution of AZD-468 in DMSO.

  • On the day of the experiment, dilute the stock solution with Tween 80 and saline to achieve the final desired concentrations (1, 3, and 10 mg/kg) in the vehicle solution. The final DMSO concentration should not exceed 5%.

  • Administer the compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

  • Conduct behavioral testing 30 minutes post-injection.

5. EPM Procedure:

  • Transport the mice to the testing room at least 1 hour before the experiment begins to allow for habituation.

  • Place a mouse at the center of the EPM, facing one of the open arms.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session using a video camera mounted above the maze.

  • After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.

  • Analyze the video recordings to determine the time spent in the open arms and the number of entries into the open and closed arms.

6. Data Analysis: Calculate the mean and standard error of the mean (SEM) for each treatment group. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Protocol 2: Pharmacokinetic (PK) Study

1. Objective: To determine the basic pharmacokinetic profile of AZD-468 in rats.

2. Animals: Male Sprague-Dawley rats with jugular vein cannulation will be used.

3. Materials:

  • AZD-468

  • Vehicle for intravenous administration (e.g., 20% Solutol in saline)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Heparinized tubes for blood collection

  • LC-MS/MS system for bioanalysis

4. Study Design:

  • Intravenous (i.v.) Group: Administer AZD-468 at 1 mg/kg via the jugular vein cannula.

  • Oral (p.o.) Group: Administer AZD-468 at 10 mg/kg via oral gavage.

5. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Place the blood samples into heparinized tubes and centrifuge to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

6. Bioanalysis:

  • Develop and validate a sensitive LC-MS/MS method for the quantification of AZD-468 in rat plasma.

  • Analyze the plasma samples to determine the concentration of AZD-468 at each time point.

7. Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data. Calculate key PK parameters including Cmax, Tmax, AUC, half-life (t½), and oral bioavailability.

Application Notes and Protocols for the Synthesis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine analogs, which are of interest in medicinal chemistry and drug discovery. The synthetic strategy involves a three-step sequence:

  • Synthesis of the key intermediate, N-Boc-3-hydroxyazetidine.

  • Etherification of N-Boc-3-hydroxyazetidine with 2-chloro-4,6-dimethylphenol via either Williamson ether synthesis or a Mitsunobu reaction.

  • Deprotection of the N-Boc group to yield the final this compound.

Synthetic Scheme

G cluster_0 Step 1: Synthesis of N-Boc-3-hydroxyazetidine cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection 1-benzhydrylazetidin-3-ol 1-benzhydrylazetidin-3-ol N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 1-benzhydrylazetidin-3-ol->N-Boc-3-hydroxyazetidine H2, Pd/C, (Boc)2O N-Boc-3-hydroxyazetidine_2 N-Boc-3-hydroxyazetidine N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine N-Boc-3-hydroxyazetidine_2->N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine Method A or B 2-chloro-4,6-dimethylphenol 2-chloro-4,6-dimethylphenol 2-chloro-4,6-dimethylphenol->N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine_2 N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine This compound This compound N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine_2->this compound TFA or HCl

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

This protocol outlines the synthesis of the key intermediate, N-Boc-3-hydroxyazetidine, starting from 1-benzhydrylazetidin-3-ol.[1][2][3]

Materials:

  • 1-benzhydrylazetidin-3-ol

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF)

  • Hydrogen (H₂) gas

  • Celite

Procedure:

  • Dissolve 1-benzhydrylazetidin-3-ol (1 equivalent) in methanol.

  • To this solution, add 10% Pd/C catalyst.

  • The mixture is subjected to catalytic hydrogenation at room temperature for 3 hours.[1][2]

  • Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.

  • To the filtrate, add di-tert-butyl dicarbonate (2 equivalents) and stir at room temperature for 1 hour.[1][2]

  • The reaction mixture is then concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography (Eluent: Hexane:Ethyl Acetate) to afford N-Boc-3-hydroxyazetidine.

Quantitative Data (Representative):

Starting MaterialProductReagentsYield (%)Purity (%)
1-benzhydrylazetidin-3-olN-Boc-3-hydroxyazetidineH₂, Pd/C, (Boc)₂O97>98 (by NMR)
Step 2: Etherification - Synthesis of N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine

Two effective methods for the etherification are presented below.

This classic method involves the reaction of an alkoxide with an alkyl halide (or in this case, a phenol with an activated alcohol).[4][5][6]

G N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Alkoxide Azetidin-3-oxide intermediate N-Boc-3-hydroxyazetidine->Alkoxide Deprotonation NaH NaH Product N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine Alkoxide->Product SN2 Attack 2-chloro-4,6-dimethylphenol 2-chloro-4,6-dimethylphenol 2-chloro-4,6-dimethylphenol->Product

Caption: Williamson Ether Synthesis Pathway.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 2-chloro-4,6-dimethylphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloro-4,6-dimethylphenol (1.1 equivalents) in anhydrous DMF.

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • The reaction is quenched by the slow addition of water.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry.[7][8][9][10]

G Alcohol N-Boc-3-hydroxyazetidine Intermediate Phosphonium Intermediate Alcohol->Intermediate Phenol 2-chloro-4,6-dimethylphenol Product N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine Phenol->Product PPh3 Triphenylphosphine (PPh3) PPh3->Intermediate DEAD Diethyl azodicarboxylate (DEAD) DEAD->Intermediate Intermediate->Product SN2 Attack

Caption: Mitsunobu Reaction Pathway.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 2-chloro-4,6-dimethylphenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve N-Boc-3-hydroxyazetidine (1 equivalent), 2-chloro-4,6-dimethylphenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.

Quantitative Data (Representative for Etherification):

MethodStarting MaterialsProductYield (%)
Williamson Ether SynthesisN-Boc-3-hydroxyazetidine, 2-chloro-4,6-dimethylphenolN-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine60-75
Mitsunobu ReactionN-Boc-3-hydroxyazetidine, 2-chloro-4,6-dimethylphenolN-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine70-85
Step 3: Deprotection of N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine

The final step involves the removal of the Boc protecting group under acidic conditions.[11][12][13]

Materials:

  • N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • OR 4M HCl in Dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

Procedure (using TFA):

  • Dissolve N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine (1 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data (Representative for Deprotection):

Starting MaterialProductReagentsYield (%)
N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidineThis compoundTFA, DCM>90

Characterization Data (Predicted)

The synthesized compounds should be characterized by standard analytical techniques. Below are the expected data for the final product.

This compound

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.05 (s, 1H), 6.90 (s, 1H), 4.85-4.75 (m, 1H), 4.20-4.10 (m, 2H), 3.90-3.80 (m, 2H), 2.35 (s, 3H), 2.30 (s, 3H), 2.10 (br s, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 153.5, 135.0, 131.0, 129.5, 128.0, 125.0, 70.0, 55.0, 20.5, 16.0.

  • HRMS (ESI): Calculated for C₁₁H₁₅ClNO [M+H]⁺, found [M+H]⁺.

Signaling Pathways and Experimental Workflows

While the specific biological activity of this compound is not detailed in the provided search results, analogs of phenoxy derivatives have shown a wide range of pharmacological activities.[1] Further research would be required to determine the specific signaling pathways affected by this class of compounds. A general workflow for biological evaluation is presented below.

G Compound Synthesized Analog InVitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Compound->InVitro CellBased Cell-Based Assays (e.g., Cytotoxicity, Signaling Pathway Modulation) InVitro->CellBased InVivo In Vivo Models (e.g., Animal Models of Disease) CellBased->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: General workflow for biological evaluation of synthesized analogs.

References

Application Notes and Protocols for High-Throughput Screening of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloro-4,6-dimethylphenoxy)azetidine is a novel synthetic compound featuring an azetidine scaffold, a structural motif of increasing interest in medicinal chemistry for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[1] Azetidine-containing molecules have shown a wide range of biological activities and are considered privileged structures in the development of central nervous system (CNS) targeted therapies.[2][3] The phenoxy moiety connected to the azetidine ring suggests potential interactions with biogenic amine transporters.

This document outlines the application of this compound in a high-throughput screening (HTS) context to assess its inhibitory activity against the human norepinephrine transporter (NET). The NET is a critical regulator of norepinephrine levels in the synapse and a well-established target for the treatment of various neurological and psychiatric disorders.[4][5] The protocols provided herein describe a robust fluorescence-based uptake assay suitable for automated screening of large compound libraries.[6][7]

Principle of the Norepinephrine Transporter (NET) Uptake Assay

The primary assay to evaluate the activity of this compound is a fluorescence-based inhibitor screening assay. This assay utilizes a fluorescent substrate of the norepinephrine transporter. In cells engineered to express the human NET, this fluorescent substrate is actively transported into the cytoplasm. When a compound inhibits the transporter, the uptake of the fluorescent substrate is blocked, resulting in a decrease in intracellular fluorescence. This change in fluorescence intensity can be quantified using a microplate reader, providing a measure of the compound's inhibitory potency. This method offers a non-radioactive and high-throughput alternative to traditional radioligand binding assays.[7]

Data Presentation

The inhibitory activity of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) against the human norepinephrine transporter. The results are compared with a known NET inhibitor, Desipramine.

CompoundTargetAssay TypeIC50 (nM)
This compoundhNETFluorescent Substrate Uptake85
Desipramine (Reference Compound)hNETFluorescent Substrate Uptake15

Experimental Protocols

Cell Culture and Plating
  • Cell Line: Use a stable cell line expressing the human norepinephrine transporter (hNET), such as HEK293-hNET or CHO-hNET.

  • Culture Conditions: Maintain the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: On the day before the assay, harvest the cells and seed them into black, clear-bottom 384-well microplates at a density of 15,000 to 20,000 cells per well in 40 µL of culture medium. Incubate the plates overnight.

Reagent Preparation
  • Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • Compound Dilution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series of the test compound and the reference compound (Desipramine) in DMSO. Further dilute these in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

  • Fluorescent Substrate Solution: Prepare a working solution of a suitable fluorescent NET substrate, such as the commercially available Molecular Devices Neurotransmitter Transporter Uptake Assay Kit substrate or 4-(4-dimethylaminostyryl)-N-methylpyridinium (ASP+), in the assay buffer at a 2X final concentration.[6][7]

Assay Procedure
  • Remove Culture Medium: Carefully remove the culture medium from the cell plates.

  • Wash Cells: Wash the cells once with 40 µL of KRH buffer.

  • Add Compounds: Add 20 µL of the diluted test compounds, reference compound, or vehicle control (buffer with 0.5% DMSO) to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Add Fluorescent Substrate: Add 20 µL of the 2X fluorescent substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., for ASP+, excitation at ~485 nm and emission at ~610 nm).

Data Analysis
  • Background Subtraction: Subtract the average fluorescence signal from the wells containing a known potent inhibitor at a high concentration (e.g., 10 µM Desipramine) to correct for background fluorescence.

  • Normalization: Normalize the data by setting the average signal from the vehicle control wells as 100% uptake and the background-subtracted signal as 0% uptake.

  • IC50 Calculation: Plot the normalized percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NET NET FS_in Fluorescent Substrate NET->FS_in FS Fluorescent Substrate FS->NET Uptake Inhibitor This compound Inhibitor->NET Inhibition Fluorescence Fluorescence Signal FS_in->Fluorescence

Caption: Mechanism of the fluorescence-based NET uptake inhibition assay.

HTS_Workflow start Start plate_cells Plate hNET-expressing cells in 384-well plates start->plate_cells incubate_overnight Incubate Overnight plate_cells->incubate_overnight add_compounds Add Compounds to Cell Plate incubate_overnight->add_compounds prepare_compounds Prepare Compound Dilution Plate prepare_compounds->add_compounds pre_incubate Pre-incubate (15 min) add_compounds->pre_incubate add_substrate Add Fluorescent Substrate pre_incubate->add_substrate incubate_substrate Incubate (30 min) add_substrate->incubate_substrate read_plate Read Fluorescence (Plate Reader) incubate_substrate->read_plate analyze_data Data Analysis (IC50 Determination) read_plate->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow for NET inhibitor identification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. In this case, the nucleophile is the phenoxide generated from 2-Chloro-4,6-dimethylphenol, which attacks the electrophilic carbon at the 3-position of the azetidine ring, displacing a suitable leaving group.[1][2]

Q2: Why is the yield of this reaction often low?

The yield can be compromised by several factors, primarily stemming from steric hindrance. The two methyl groups and the chlorine atom on the aromatic ring of the phenoxide can sterically hinder the approach of the nucleophile to the azetidine ring. Additionally, the 3-position of the azetidine is a secondary carbon, which is less reactive in S(_N)2 reactions compared to a primary carbon.[1] Competition from elimination side reactions can also lower the yield of the desired ether product.

Q3: What are the key starting materials for this synthesis?

The key starting materials are:

  • 2-Chloro-4,6-dimethylphenol: The source of the aryloxy group.

  • Azetidine-3-ol or a derivative with a good leaving group at the 3-position: The azetidine scaffold. It is common to use an N-protected form, such as N-Boc-3-hydroxyazetidine, to prevent side reactions involving the nitrogen atom.[3] If starting from the alcohol, a leaving group must be introduced in situ or in a preceding step.

Q4: What are common side reactions to be aware of?

The most common side reaction is elimination (E2) , which is competitive with the S(_N)2 reaction, especially when using a sterically hindered secondary electrophile (the azetidine derivative) and a strong base.[1] This leads to the formation of an azetidine-2-ene byproduct. Another potential side reaction is the C-alkylation of the phenoxide, where the azetidine ring attaches to the aromatic ring instead of the phenolic oxygen, although this is generally less common.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient phenoxide formation: The base used may not be strong enough to fully deprotonate the sterically hindered phenol. 2. Poor leaving group: The leaving group on the azetidine ring may not be easily displaced. 3. Steric hindrance: The bulky substituents on the phenol and the secondary nature of the azetidine carbon are impeding the S(_N)2 reaction. 4. Reaction temperature is too low: Insufficient thermal energy for the reaction to proceed at a reasonable rate.1. Use a strong, non-nucleophilic base such as sodium hydride (NaH) to ensure complete deprotonation of the phenol.[1] 2. Convert the 3-hydroxyazetidine to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), prior to the reaction with the phenoxide. Iodide is also an excellent leaving group. 3. Increase the reaction temperature to overcome the activation energy barrier. Microwave-assisted heating can sometimes improve yields in Williamson ether syntheses.[2] Consider using a less sterically hindered protecting group on the azetidine nitrogen if possible. 4. Gradually increase the reaction temperature, for example, from room temperature up to 80-100 °C, while monitoring the reaction progress.
Formation of Impurities/Byproducts 1. Presence of water: Water can quench the phenoxide and hydrolyze the leaving group on the azetidine. 2. Elimination side reaction: A strong, bulky base can favor elimination over substitution. 3. Reaction temperature is too high: High temperatures can promote side reactions and decomposition.1. Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). 2. Use a less sterically hindered base if elimination is a major issue. However, for hindered phenols, a strong base is often necessary. Careful control of temperature can help favor substitution. 3. Optimize the reaction temperature by running small-scale trials at different temperatures to find the optimal balance between reaction rate and selectivity.
Incomplete Reaction 1. Insufficient reaction time: The reaction may be slow due to steric hindrance. 2. Poor solubility of reactants: The phenoxide salt may not be fully dissolved in the reaction solvent. 3. Deactivation of reagents: The base or the azetidine derivative may have degraded over time.1. Monitor the reaction using a suitable technique (e.g., TLC, LC-MS) and extend the reaction time until the starting materials are consumed. Reactions may require several hours to overnight.[2] 2. Choose a solvent that effectively dissolves both the phenoxide and the azetidine derivative. Polar aprotic solvents like DMF or DMSO are generally good choices.[1] 3. Use freshly opened or properly stored reagents.
Difficulty in Product Purification 1. Co-elution of product and starting materials/byproducts: The polarity of the product may be similar to that of the unreacted starting materials or byproducts. 2. Product instability: The azetidine ring can be sensitive to acidic or basic conditions.1. Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective. 2. During workup and purification, avoid strongly acidic or basic conditions. Use a neutral or slightly basic aqueous wash. Ensure the silica gel used for chromatography is neutral.

Data Presentation: Impact of Reaction Parameters on Yield

Table 1: Effect of Base on Yield

Base Typical pKa of Conjugate Acid Expected Impact on Yield Rationale
Sodium Hydride (NaH)~35HighStrong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward.[1]
Potassium Carbonate (K(_2)CO(_3))~10.3Moderate to LowMay not be strong enough to completely deprotonate the sterically hindered phenol, leading to lower conversion.
Sodium Hydroxide (NaOH)~15.7ModerateStrong base, but the presence of its conjugate acid (water) can lead to side reactions if not in an anhydrous system.
Sodium tert-butoxide (NaOtBu)~19ModerateStrong, but bulky base that can promote the competing elimination reaction.

Table 2: Effect of Solvent on Yield

Solvent Type Expected Impact on Yield Rationale
Dimethylformamide (DMF)Polar AproticHighEffectively solvates the cation of the phenoxide salt, leaving the anionic nucleophile more reactive.[4]
Dimethyl Sulfoxide (DMSO)Polar AproticHighSimilar to DMF, it enhances the nucleophilicity of the phenoxide.[1]
Acetonitrile (MeCN)Polar AproticHighGood solvent for S(N)2 reactions, can lead to high selectivity for O-alkylation.[4]
Tetrahydrofuran (THF)Polar AproticModerateLess polar than DMF or DMSO, may result in lower reaction rates.[1]
Ethanol (EtOH)Polar ProticLowCan solvate the nucleophile through hydrogen bonding, reducing its reactivity. Also, the solvent can act as a competing nucleophile.

Experimental Protocols

A representative protocol for the synthesis of a 3-aryloxyazetidine derivative is provided below. This should be adapted and optimized for the specific synthesis of this compound.

Protocol: Synthesis of N-Boc-3-(2-Chloro-4,6-dimethylphenoxy)azetidine

This protocol is based on the general principles of the Williamson ether synthesis for sterically hindered phenols and azetidine derivatives.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 2-Chloro-4,6-dimethylphenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3))

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na(_2)SO(_4)) or magnesium sulfate (MgSO(_4))

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Part 1: Activation of N-Boc-3-hydroxyazetidine (Formation of Mesylate or Tosylate)

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) or p-toluenesulfonyl chloride (1.1 eq) dropwise, keeping the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO(_3).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield the crude N-Boc-3-mesyloxyazetidine or N-Boc-3-tosyloxyazetidine. This intermediate is often used in the next step without further purification.

Part 2: Williamson Ether Synthesis

  • In a separate, dry flask under an inert atmosphere, add sodium hydride (1.2 eq) to anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 2-Chloro-4,6-dimethylphenol (1.1 eq) in anhydrous DMF.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add a solution of the crude N-Boc-3-mesyloxyazetidine or N-Boc-3-tosyloxyazetidine (1.0 eq) from Part 1 in anhydrous DMF to the phenoxide solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH(_4)Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates Phenol 2-Chloro-4,6-dimethylphenol Phenoxide Sodium 2-Chloro-4,6-dimethylphenoxide Phenol->Phenoxide Deprotonation Azetidinol N-Boc-3-hydroxyazetidine Activated_Azetidine N-Boc-3-mesyloxy/tosyloxyazetidine Azetidinol->Activated_Azetidine Activation Base NaH Activating_Agent MsCl or TsCl Product This compound Phenoxide->Product SN2 Attack Activated_Azetidine->Product

Caption: Reaction workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Base Is the base strong enough? (e.g., NaH) Start->Check_Base Check_LG Is the leaving group good? (e.g., -OTs, -OMs) Start->Check_LG Check_Solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) Start->Check_Solvent Check_Temp Is the temperature optimized? Start->Check_Temp Solution_Base Use a stronger, non-nucleophilic base. Check_Base->Solution_Base No Solution_LG Convert -OH to a better leaving group. Check_LG->Solution_LG No Solution_Solvent Switch to DMF or DMSO. Check_Solvent->Solution_Solvent No Solution_Temp Increase temperature incrementally. Check_Temp->Solution_Temp No

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues that may be encountered during the purification of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.

Problem Potential Cause Recommended Solution
Product Streaking or Tailing on Silica Gel TLC/Column The basic azetidine nitrogen is interacting strongly with the acidic silica gel.[1]1. Use a basic modifier in your eluent: Add 0.1-1% triethylamine or ammonia to your mobile phase to neutralize the acidic sites on the silica gel.[1] 2. Use an alternative stationary phase: Consider using alumina (basic or neutral) or an amine-functionalized silica gel for chromatography.[1]
Low or No Recovery of Product from Silica Gel Column The product may be irreversibly adsorbed onto the acidic silica gel, or it may be degrading on the column. The strained azetidine ring can be susceptible to ring-opening under acidic conditions.[2][3]1. Avoid highly acidic conditions: Do not use acidic additives in your eluent. 2. Perform a stability test: Before large-scale purification, test the stability of a small sample of your crude product on a small amount of silica gel. Analyze the outcome by TLC or LC-MS. 3. Switch to a less acidic stationary phase: Use neutral or basic alumina, or consider reverse-phase chromatography.
Presence of Unreacted 2-Chloro-4,6-dimethylphenol in the Final Product Incomplete reaction or inefficient removal during purification. This is a common impurity in Williamson ether syntheses.[4][5][6][7]1. Aqueous basic wash: During workup, wash the organic layer with an aqueous base (e.g., 1M NaOH) to remove the acidic phenol. 2. Optimize chromatography: Use a solvent system that provides good separation between the product and the starting phenol. A gradient elution might be necessary.
Presence of an Impurity with a Mass Corresponding to a Dimer or Polymer The azetidine ring can potentially undergo self-reaction or polymerization, especially under certain conditions.[8]1. Avoid harsh reaction and purification conditions: High temperatures or prolonged exposure to acidic or basic conditions might promote side reactions. 2. Purify promptly: Purify the product as soon as possible after the reaction is complete.
Product Appears as an Oil but is Expected to be a Solid The product may be impure, or it may be an amorphous solid or a low-melting solid.1. Verify purity: Analyze the product by high-resolution techniques like LC-MS and NMR to check for impurities. 2. Attempt recrystallization: Try to recrystallize a small amount of the oil from various solvents to induce crystallization.[9] 3. Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent (e.g., hexanes, pentane) to see if a solid precipitates.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in purifying this compound?

Based on the structure, the most anticipated challenge is the interaction of the basic azetidine nitrogen with the acidic silica gel during column chromatography.[1] This can lead to peak tailing, poor separation, and in some cases, complete retention of the product on the column. Using a mobile phase modified with a small amount of a basic additive like triethylamine is a common and effective solution.[1]

Q2: Can I use reverse-phase chromatography for purification?

Yes, reverse-phase chromatography (e.g., C18) is a viable alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive. Given the basic nature of the azetidine, using a buffer or an additive like formic acid or trifluoroacetic acid (TFA) in the mobile phase can improve peak shape. However, be mindful that the azetidine ring can be sensitive to strongly acidic conditions, which could lead to degradation.[2] It is advisable to neutralize the fractions immediately after collection if an acidic modifier is used.

Q3: My NMR spectrum shows impurities. What are the likely side-products from the synthesis?

The synthesis of this compound likely proceeds via a Williamson ether synthesis, which is an SN2 reaction.[4][5][6][7] Potential side-products and impurities could include:

  • Unreacted starting materials: 3-hydroxyazetidine (or a protected version) and 2-chloro-4,6-dimethylphenol.

  • Products of elimination reactions, especially if a secondary or tertiary alkyl halide is used.

  • Over-alkylation products if the azetidine nitrogen is not protected.

Q4: How can I remove residual solvent from my final product?

If you have a solid product, drying under high vacuum is the standard method. If the product is an oil, you can try co-evaporation with a solvent that has a higher boiling point than the residual solvent but is easily removed itself (e.g., toluene to remove residual ethyl acetate). Be cautious with heating, as the compound's stability at elevated temperatures may not be known.

Q5: Is recrystallization a suitable purification method for this compound?

Recrystallization can be an excellent final purification step if a suitable solvent system is found.[9] It is particularly effective at removing small amounts of impurities and can provide a crystalline solid product. Screening for a suitable solvent or solvent mixture (where the compound is soluble at high temperature and insoluble at low temperature) is the first step.

Experimental Protocols

General Protocol for Purification by Column Chromatography

This is a generalized protocol that should be optimized for your specific crude product mixture.

  • Preparation of the Column:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the chromatography eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). Remember to add 0.1-1% triethylamine to the eluent.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution of the product by thin-layer chromatography (TLC).

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Example TLC Data for Column Chromatography Fractions
Fraction #Eluent System (Hexane:EtOAc + 0.5% TEA)Rf of ProductRf of Impurity 1Rf of Impurity 2
1-590:10-0.8-
6-1080:200.40.7-
11-1580:200.4--
16-2070:300.6-0.1
Table 2: Example Purification Summary
Purification StepStarting Mass (g)Final Mass (g)Purity (by LC-MS)Yield (%)
Crude Product5.0-75%-
Column Chromatography5.03.5>98%70%
Recrystallization3.53.0>99.5%85.7%

Visualizations

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup (e.g., base wash) Crude->Workup Column Column Chromatography (Silica or Alumina + TEA) Workup->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Oil Pure Product (Oil) Evaporation->Pure_Oil Recrystallization Recrystallization Pure_Oil->Recrystallization Pure_Solid Pure Crystalline Product Recrystallization->Pure_Solid

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Purification Issue Observed Streaking Product Streaking on TLC? Start->Streaking LowRecovery Low Recovery from Column? Streaking->LowRecovery No AddTEA Add TEA or NH3 to eluent Streaking->AddTEA Yes PhenolImpurity Phenolic Impurity Present? LowRecovery->PhenolImpurity No CheckStability Check product stability on silica LowRecovery->CheckStability Yes BaseWash Perform aqueous base wash PhenolImpurity->BaseWash Yes End Consult further resources PhenolImpurity->End No

Caption: Decision tree for troubleshooting common purification challenges.

References

stability issues of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential stability issues of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concern for azetidine-containing compounds like this compound is the potential for ring-opening of the four-membered azetidine ring. This reactivity is driven by the inherent ring strain of the azetidine heterocycle.[1] Degradation is often accelerated under acidic conditions.

Q2: How does pH affect the stability of this compound?

A2: While specific data for this compound is not available, studies on analogous aryl-azetidine compounds have shown that stability is highly pH-dependent. More rapid decomposition is typically observed at low pH. This is likely due to the protonation of the azetidine nitrogen, which facilitates nucleophilic attack and subsequent ring-opening. The pKa of the azetidine nitrogen is a key factor in its stability profile.

Q3: What are the likely degradation pathways?

A3: A potential degradation pathway for azetidine derivatives involves the formation of an azetidinium ion, which is a reactive intermediate susceptible to nucleophilic attack.[2][3] In acidic solutions, this can lead to ring-opening. The specific degradation products will depend on the solvent system and the presence of other nucleophiles.

Q4: Are there any known incompatible solvents or reagents?

A4: Strong acids should be used with caution as they can catalyze the degradation of the azetidine ring. The compatibility with other reagents should be determined on a case-by-case basis through stability studies.

Q5: How should I store solutions of this compound?

A5: Based on general principles for azetidine compounds, solutions should be stored at low temperatures (e.g., 2-8 °C or frozen) and protected from light. The use of buffered solutions at neutral or slightly basic pH may improve stability. It is recommended to prepare fresh solutions for immediate use whenever possible.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound activity over time in acidic media.

  • Possible Cause: Acid-catalyzed degradation of the azetidine ring.

  • Troubleshooting Steps:

    • pH Monitoring: Measure the pH of your solution. If it is acidic, consider if a lower pH is essential for your experiment.

    • Buffering: If possible, use a buffer to maintain a neutral or slightly basic pH.

    • Temperature Control: Keep the solution cooled during handling and storage.

    • Time-Course Study: Analyze the purity of the compound in the acidic medium at different time points (e.g., 0, 1, 2, 4, 8 hours) by HPLC to quantify the rate of degradation.

    • Alternative Solvents: If the experimental protocol allows, explore less acidic solvent systems.

Issue 2: Appearance of unexpected peaks in chromatography (HPLC, LC-MS) after sample preparation or storage.

  • Possible Cause: Degradation of the parent compound into one or more new chemical entities.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying if the new peaks correspond to known degradants formed under specific stress conditions (acid, base, oxidation, heat, light).

    • Mass Spectrometry Analysis: Use LC-MS to determine the mass of the unknown peaks and compare them to potential degradation products formed through mechanisms like hydrolysis or oxidation.

    • Control Sample: Analyze a freshly prepared solution of the compound as a control to ensure the new peaks are not artifacts of the analytical method itself.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • LC-MS system for identification of degradation products

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or a mixture of ACN and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60 °C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or a photostability chamber).

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

    • Use LC-MS to obtain mass information on the degradation products to aid in their identification.

Data Presentation:

The results of the forced degradation study can be summarized in a table for easy comparison.

Stress ConditionIncubation Time (hours)Temperature (°C)Parent Compound Remaining (%)Number of Degradation Products
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂24Room Temp
Thermal2460
Photolytic24Room Temp

Note: The actual conditions may need to be adjusted to achieve a target degradation of 5-20%.

Visualizations

degradation_pathway This compound This compound Protonated Azetidine Protonated Azetidine This compound->Protonated Azetidine H+ (Acidic Conditions) Ring-Opened Intermediate Ring-Opened Intermediate Protonated Azetidine->Ring-Opened Intermediate Nucleophilic Attack (e.g., H2O) Degradation Products Degradation Products Ring-Opened Intermediate->Degradation Products

Caption: Potential Acid-Catalyzed Degradation Pathway.

experimental_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Photolytic->HPLC Analysis LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis Identify Degradants

Caption: Forced Degradation Experimental Workflow.

troubleshooting_logic Inconsistent Results Inconsistent Results Check pH Check pH Inconsistent Results->Check pH Acidic Acidic Check pH->Acidic Yes Neutral/Basic Neutral/Basic Check pH->Neutral/Basic No Buffer Solution Buffer Solution Acidic->Buffer Solution Time-Course Study Time-Course Study Acidic->Time-Course Study Investigate Other Factors Investigate Other Factors Neutral/Basic->Investigate Other Factors

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: Optimizing Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for azetidine ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your synthetic endeavors. Azetidine synthesis can be challenging due to inherent ring strain, but careful optimization of reaction conditions can lead to successful outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during azetidine synthesis in a question-and-answer format.

Question 1: My intramolecular cyclization is resulting in a low yield of the desired azetidine. What are the potential causes and how can I improve it?

Answer:

Low yields in azetidine ring formation are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is often the most effective.

Potential Causes & Solutions:

  • Inefficient Ring Closure: The 4-exo-tet cyclization for azetidine formation can be kinetically challenging.

    • Increase Temperature: Gradually increasing the reaction temperature can provide the necessary activation energy for ring closure. However, be cautious of potential side reactions at higher temperatures.

    • Change Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF and acetonitrile have been shown to be favorable for intramolecular nucleophilic substitution reactions leading to azetidines.[1] It is advisable to screen a range of solvents with varying polarities.

    • Optimize the Base: For reactions requiring a base, its strength and steric properties are crucial. Strong, non-nucleophilic bases like LiHMDS or NaHMDS are often used to deprotonate the amine without competing in side reactions.[2] If a weaker base like K₂CO₃ is used, consider switching to a stronger one.

  • Competing Elimination or Fragmentation Reactions: The strained nature of the azetidine ring can make the transition state for its formation high in energy, allowing competing pathways to dominate.

    • Choice of Leaving Group: A highly reactive leaving group (e.g., triflate) might favor elimination over substitution. If you are using a very good leaving group and observing significant elimination, consider switching to a less reactive one (e.g., mesylate, tosylate, or a halide).

    • Substrate Conformation: The substrate must adopt a conformation that allows for the intramolecular attack of the nitrogen nucleophile. Bulky substituents may hinder this conformation. Computational modeling or careful analysis of the substrate structure can provide insights.

  • Decomposition of Starting Material or Product: The starting materials or the formed azetidine ring may be unstable under the reaction conditions.

    • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of starting material and the formation of the product and byproducts over time. This can help determine if the issue is a slow reaction or product degradation.

    • Protecting Group Strategy: The choice of the nitrogen protecting group is critical. Electron-withdrawing groups like tosyl (Ts) or nosyl (Ns) can decrease the nucleophilicity of the nitrogen, slowing down the cyclization. While this can sometimes be beneficial to prevent side reactions, a less electron-withdrawing group like Boc or a benzyl group might be necessary to promote cyclization. However, some protecting groups may not be stable to the reaction conditions. For example, the Boc group is acid-labile.

  • Catalyst Deactivation or Low Catalyst Efficiency (for catalyzed reactions):

    • Increase Catalyst Loading: If you are using a catalytic amount of a Lewis acid or a transition metal, consider increasing the catalyst loading.

    • Screen Different Catalysts: Not all catalysts are equally effective for a given substrate. For instance, in Lewis acid-catalyzed aminolysis of epoxides, La(OTf)₃ has been shown to be highly effective, while others like Sc(OTf)₃ or LiOTf may give lower yields or complex mixtures.[3][4]

Below is a troubleshooting workflow to address low yields:

low_yield_troubleshooting start Low Yield of Azetidine check_reaction_kinetics Is the reaction slow or is the product decomposing? start->check_reaction_kinetics slow_reaction Slow Reaction check_reaction_kinetics->slow_reaction Monitor with TLC/LC-MS decomposition Decomposition check_reaction_kinetics->decomposition optimize_kinetics Optimize Reaction Kinetics slow_reaction->optimize_kinetics Yes optimize_stability Improve Stability decomposition->optimize_stability increase_temp Increase Temperature optimize_kinetics->increase_temp change_solvent Change Solvent optimize_kinetics->change_solvent optimize_base Optimize Base optimize_kinetics->optimize_base change_pg Change N-Protecting Group optimize_stability->change_pg lower_temp Lower Temperature optimize_stability->lower_temp shorter_time Shorter Reaction Time optimize_stability->shorter_time end Improved Yield increase_temp->end change_solvent->end optimize_base->end change_pg->end lower_temp->end shorter_time->end experimental_workflow cluster_protocol1 Protocol 1: Catalytic Intramolecular Aminolysis cluster_protocol2 Protocol 2: Synthesis from β-Amino Alcohol p1_start cis-3,4-Epoxy Amine p1_step1 Add La(OTf)₃ in DCE p1_start->p1_step1 p1_step2 Reflux p1_step1->p1_step2 p1_step3 Workup (NaHCO₃, Extraction) p1_step2->p1_step3 p1_step4 Purification (Chromatography) p1_step3->p1_step4 p1_end Azetidine Product p1_step4->p1_end p2_start β-Amino Alcohol p2_step1 N-Arylation (Cu-catalyzed) p2_start->p2_step1 p2_step2 N-Cyanomethylation p2_step1->p2_step2 p2_step3 Mesylation & Cyclization (one-pot) p2_step2->p2_step3 p2_step4 Workup & Purification p2_step3->p2_step4 p2_end N-Aryl-2-cyanoazetidine p2_step4->p2_end logical_relationships cluster_substrate Substrate Design cluster_conditions Reaction Conditions cluster_outcome Desired Outcome title Key Considerations for Optimizing Azetidine Synthesis leaving_group Leaving Group Choice (Good vs. Moderate) yield High Yield leaving_group->yield protecting_group N-Protecting Group (Electronic & Steric Effects) protecting_group->yield stereochemistry Starting Material Stereochemistry diastereoselectivity High Diastereoselectivity stereochemistry->diastereoselectivity solvent Solvent Polarity (Aprotic vs. Protic) solvent->yield solvent->diastereoselectivity temperature Temperature (Kinetics vs. Selectivity) temperature->yield temperature->diastereoselectivity base_catalyst Base/Catalyst Selection (Strength & Type) base_catalyst->yield purity High Purity base_catalyst->purity

References

Technical Support Center: 3-(2-Chloro-4,6-dimethylphenoxy)azetidine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. The information is tailored for professionals in research, drug development, and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key challenges?

The most probable synthetic route is a Williamson ether synthesis.[1][2] This involves the reaction of a deprotonated 3-hydroxyazetidine with 2-chloro-4,6-dimethyl-1-halobenzene or the reaction of deprotonated 2-chloro-4,6-dimethylphenol with a 3-haloazetidine or an azetidine-3-yl sulfonate ester. The primary challenges include:

  • Side Reactions: Competition between the desired SN2 reaction and elimination reactions, especially when using secondary alkyl halides.[1][3]

  • Low Yields: The strained nature of the azetidine ring can make its synthesis and subsequent reactions challenging, potentially leading to low product yields.[4]

  • Ring Opening: The four-membered azetidine ring is susceptible to nucleophilic attack, which can lead to ring-opening byproducts.[5]

Q2: My reaction to synthesize this compound is resulting in a low yield. What are the potential causes and solutions?

Low yields can stem from several factors. Refer to the table below for potential causes and recommended troubleshooting steps.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

Besides the starting materials, common side products in a Williamson ether synthesis involving a phenoxide and an azetidine derivative can include:

  • Elimination Product: If using a 3-haloazetidine, base-mediated elimination can lead to the formation of azetine.[3][6]

  • C-Alkylation Product: The phenoxide nucleophile is ambident, meaning it can react through the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, side product).[1]

  • Dimerization/Polymerization: Self-condensation of the azetidine starting material or product can occur, especially under harsh basic conditions.[7]

Q4: What are the recommended purification methods for this compound?

Flash column chromatography is a common and effective method for purifying the product from unreacted starting materials and side products.[8] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful.

Q5: How should I store this compound?

The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[9] Due to the potential for ring strain-induced reactivity, storage away from strong acids, bases, and oxidizing agents is recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and handling of this compound.

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Deprotonation Ensure a sufficiently strong and non-nucleophilic base (e.g., sodium hydride) is used to fully deprotonate the alcohol (3-hydroxyazetidine or 2-chloro-4,6-dimethylphenol).
Elimination Side Reaction Use a more reactive leaving group on the azetidine ring, such as a tosylate or mesylate, instead of a halide to favor the SN2 reaction.[10] Lowering the reaction temperature can also disfavor elimination.[1]
Steric Hindrance If the reaction is slow, consider that the dimethyl groups on the phenoxy moiety may cause steric hindrance. Increasing the reaction time or temperature (while monitoring for side products) may be necessary.
Poor Solvent Choice Use a polar aprotic solvent like DMF or DMSO to facilitate the SN2 reaction.
Product Instability or Decomposition
Potential Cause Troubleshooting Steps
Acidic or Basic Impurities Ensure all workup and purification steps are performed under neutral conditions to prevent acid- or base-catalyzed ring opening of the azetidine.
Harsh Purification Conditions Avoid using highly acidic or basic mobile phases during column chromatography.
Improper Storage Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture or oxygen.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • N-Boc-3-hydroxyazetidine

  • 2-Chloro-4,6-dimethylphenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dry DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-bromo-2-chloro-4,6-dimethylbenzene (1.1 eq) in dry DMF.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient).

  • To a solution of the purified N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine in DCM, add trifluoroacetic acid (5.0 eq) at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the final product.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Williamson Ether Synthesis cluster_workup Workup & Purification cluster_deprotection Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Deprotonation Deprotonation N-Boc-3-hydroxyazetidine->Deprotonation NaH NaH NaH->Deprotonation 2-Chloro-4,6-dimethylphenol 2-Chloro-4,6-dimethylphenol SN2 Attack SN2 Attack 2-Chloro-4,6-dimethylphenol->SN2 Attack Deprotonation->SN2 Attack Azetidinoxide N-Boc Protected Product N-Boc Protected Product SN2 Attack->N-Boc Protected Product Quenching Quenching N-Boc Protected Product->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography TFA/DCM TFA/DCM Chromatography->TFA/DCM Final Product 3-(2-Chloro-4,6-dimethyl- phenoxy)azetidine TFA/DCM->Final Product

Caption: Synthetic workflow for this compound.

Side_Reactions cluster_products Potential Products Reactants Azetidin-3-yl-LG + Phenoxide Desired Product O-Alkylation Product Reactants->Desired Product SN2 (O-attack) Elimination Product Azetine Reactants->Elimination Product E2 Elimination C-Alkylation Product C-Alkylation Byproduct Reactants->C-Alkylation Product SN2 (C-attack)

Caption: Potential reaction pathways in the Williamson ether synthesis.

References

Technical Support Center: 3-(2-Chloro-4,6-dimethylphenoxy)azetidine Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under hydrolytic conditions?

A1: Based on studies of structurally related azetidine-containing compounds, two primary degradation pathways can be anticipated under hydrolytic conditions:

  • Azetidine Ring Opening: The strained four-membered azetidine ring is susceptible to nucleophilic attack, leading to ring opening. Under acidic conditions, protonation of the azetidine nitrogen can facilitate this process, forming an azetidinium ion intermediate which is then attacked by water.

  • Ether Bond Cleavage: The ether linkage between the phenoxy and azetidine moieties could be susceptible to cleavage, particularly under forced conditions, although this is generally less common than azetidine ring instability.

A forced degradation study on a similar azetidine core compound, G334089, demonstrated that a key degradation mechanism involves the activation of the azetidine ring through the formation of an azetidinium ion.[1][2]

Q2: How does pH influence the degradation of this compound?

A2: The stability of azetidine-containing molecules is often pH-dependent. The pKa of the azetidine nitrogen is a critical factor; protonation at low pH can make the ring more susceptible to nucleophilic attack and subsequent degradation.[3] Therefore, degradation is often accelerated in acidic conditions. In neutral to basic conditions, the rate of degradation may be slower. A systematic study across a range of pH values is essential to characterize the stability profile of the molecule.[4][5]

Q3: What are the most appropriate analytical techniques to monitor the degradation of this compound and identify its degradants?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector is the standard approach for separating the parent compound from its degradation products. For structural elucidation of the degradants, mass spectrometry (MS), particularly LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1][2]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Poor separation of degradation products in HPLC. Inappropriate mobile phase composition or gradient.1. Optimize the mobile phase pH and organic modifier concentration. 2. Adjust the gradient slope and time. 3. Consider a different stationary phase (e.g., C18, Phenyl-Hexyl).
Difficulty in identifying isomeric degradation products. Co-elution or similar fragmentation patterns in MS.1. Employ high-resolution mass spectrometry (HRMS) for accurate mass determination. 2. Utilize tandem mass spectrometry (MS/MS) to obtain distinct fragmentation patterns. 3. Isolate the isomers using preparative HPLC for individual NMR analysis.[1][2]
Mass balance issues (sum of parent and degradants is not 100%). Formation of non-UV active or volatile degradants. Adsorption of compounds to container surfaces.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. 2. Analyze the headspace for volatile compounds by Gas Chromatography (GC). 3. Use silanized glassware to minimize adsorption.
Inconsistent degradation rates under the same stress conditions. Variability in experimental parameters.1. Ensure precise control of temperature, pH, and concentration of stressor. 2. Use a calibrated oven and pH meter. 3. Prepare fresh stressor solutions for each experiment.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate expected outcomes.

Stress Condition Time (hours) Parent Compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%) Total Degradation (%)
0.1 M HCl, 60 °C 2475.215.8 (Azetidine Ring Opening Product)5.1 (Unknown)24.8
0.1 M NaOH, 60 °C 2492.54.3 (Ether Cleavage Product)1.2 (Unknown)7.5
3% H₂O₂, 25 °C 2488.98.2 (Oxidative Product)2.0 (Unknown)11.1
Photostability (ICH Q1B) 2498.11.1 (Photodegradant)-1.9

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in ACN at 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C. Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60 °C. Withdraw aliquots at specified time points and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature. Withdraw aliquots at specified time points.

  • Photostability: Expose the solid drug and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method.

Protocol 2: HPLC Method for Degradation Monitoring

Objective: To separate and quantify this compound and its degradation products.

Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes, then hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

Visualizations

Degradation_Pathway cluster_acid Acidic Conditions (e.g., HCl) Parent_Acid This compound Azetidinium Azetidinium Ion (Protonated Intermediate) Parent_Acid->Azetidinium + H+ Ring_Opened Ring-Opened Product (e.g., Amino alcohol) Azetidinium->Ring_Opened + H2O

Caption: Proposed degradation pathway under acidic conditions.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Light) HPLC HPLC-UV Analysis Stress_Conditions->HPLC Degraded Samples Drug_Substance Drug Substance Drug_Substance->Stress_Conditions LCMS LC-MS for Identification HPLC->LCMS NMR NMR for Structure Elucidation LCMS->NMR

References

Technical Support Center: Synthesis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is a variation of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a leaving group on the 3-position of an N-protected azetidine ring by the phenoxide of 2-chloro-4,6-dimethylphenol. The reaction is typically carried out in the presence of a base.

Q2: What are the primary side reactions to be aware of during this synthesis?

The main side reactions include:

  • E2 Elimination: Formation of an azetine byproduct due to the basic conditions, especially when using sterically hindered reactants.

  • N-Alkylation: If the azetidine nitrogen is not protected, it can compete with the phenoxide as a nucleophile.

  • Ring Opening of Azetidine: The strained four-membered ring can be susceptible to opening under harsh basic or acidic conditions.[1]

  • Alkylation of the Aryl Ring: The aryloxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring, although this is less common.[2]

Q3: Why is N-protection of the azetidine precursor necessary?

Protecting the nitrogen atom of the azetidine ring is crucial to prevent it from acting as a nucleophile and reacting with the electrophilic site on another azetidine molecule or other electrophiles present in the reaction mixture. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Q4: What are the common challenges encountered during the deprotection step?

For N-Boc protected azetidine, deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] Potential issues include:

  • Incomplete deprotection.

  • Side reactions if other acid-sensitive functional groups are present in the molecule.[5]

  • Formation of tert-butylated byproducts, where the tert-butyl cation generated during deprotection alkylates other nucleophilic sites.[6]

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound
Possible Cause Suggested Solution
Inefficient Deprotonation of the Phenol Use a stronger base such as sodium hydride (NaH) to ensure complete formation of the phenoxide.[1]
Competing E2 Elimination Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] Lower the reaction temperature.
Steric Hindrance Increase the reaction time and/or temperature moderately. Consider using a more reactive leaving group on the azetidine precursor (e.g., tosylate instead of a halide).[1]
Poor Solubility of Reactants Choose a suitable aprotic polar solvent such as DMF or DMSO to ensure all reactants are in solution.[1]
Problem 2: Presence of a Significant Amount of Azetine Byproduct (Elimination)
Possible Cause Suggested Solution
Strong or Bulky Base Switch from a strong, bulky base (e.g., potassium tert-butoxide) to a milder, less hindered base (e.g., K₂CO₃ or Cs₂CO₃).[7]
High Reaction Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Williamson ether synthesis can often be conducted at temperatures ranging from 50 to 100 °C.[2]
Solvent Choice Use a polar aprotic solvent like acetonitrile or DMF, as protic solvents can slow down the desired SN2 reaction.[2]
Problem 3: Difficulties in Purification / Presence of Unreacted Starting Materials
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider adding more of the limiting reagent or increasing the temperature slightly.
Co-elution of Product and Impurities Optimize the column chromatography conditions. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is often effective.
Residual Phenol After the reaction, perform an aqueous workup with a dilute base (e.g., 1M NaOH) to extract the unreacted acidic phenol into the aqueous layer.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of N-Boc-3-(2-Chloro-4,6-dimethylphenoxy)azetidine

This protocol is a representative procedure based on general Williamson ether synthesis principles.[7]

Materials:

  • N-Boc-3-hydroxyazetidine (or a derivative with a good leaving group like tosylate)

  • 2-Chloro-4,6-dimethylphenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation (using NaH): To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-chloro-4,6-dimethylphenol (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen gas evolution ceases.

  • Alternative Phenoxide Formation (using K₂CO₃): In a round-bottom flask, combine 2-chloro-4,6-dimethylphenol (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetonitrile.[7]

  • Etherification: To the solution of the phenoxide, add a solution of N-Boc-3-tosyloxyazetidine (1.1 equivalents) in the same solvent.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. If NaH was used, cautiously quench the excess NaH with water. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: N-Boc Deprotection

This protocol outlines a general procedure for the removal of the N-Boc protecting group.[4]

Materials:

  • N-Boc-3-(2-Chloro-4,6-dimethylphenoxy)azetidine

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc-protected azetidine (1.0 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (5-10 equivalents) or 4M HCl in 1,4-dioxane (5-10 equivalents) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Wash further with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected this compound. Further purification may be achieved by crystallization or chromatography if necessary.

Data Presentation

Table 1: Comparison of Bases for Williamson Ether Synthesis

BaseSolventTemperature (°C)Typical Yield Range (%)Common Side Products
NaHDMF, THF0 to RT60-85Elimination product (azetine)
K₂CO₃Acetonitrile, DMF60-10050-75Lower levels of elimination
Cs₂CO₃Acetonitrile, DMF60-10070-90Minimal elimination
KOtBuTHFRTVariableHigh levels of elimination

Table 2: Common Conditions for N-Boc Deprotection

ReagentSolventTemperature (°C)Typical Reaction Time (h)
TFADCM0 to RT1-4
4M HCl in DioxaneDioxane/DCM0 to RT1-4
Oxalyl Chloride/MethanolMethanolRT1-4[4]

Visualizations

experimental_workflow cluster_step1 Step 1: N-Protection of Azetidin-3-ol cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: N-Deprotection A Azetidin-3-ol B N-Boc-Azetidin-3-ol A->B Boc₂O, Base C N-Boc-Azetidin-3-ol E N-Boc-3-(2-Chloro-4,6- dimethylphenoxy)azetidine C->E D 2-Chloro-4,6-dimethylphenol D->E Base (e.g., NaH) F N-Boc-3-(2-Chloro-4,6- dimethylphenoxy)azetidine G 3-(2-Chloro-4,6- dimethylphenoxy)azetidine F->G Acid (e.g., TFA)

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or High Impurity check_base Is phenoxide formation complete? start->check_base unreacted_phenol Unreacted phenol present? start->unreacted_phenol change_base Use stronger base (NaH) check_base->change_base No check_elimination Is elimination the major product? check_base->check_elimination Yes change_conditions Use milder base (K₂CO₃) Lower temperature check_elimination->change_conditions Yes base_wash Perform basic aqueous wash unreacted_phenol->base_wash Yes unreacted_azetidine Unreacted azetidine precursor? unreacted_phenol->unreacted_azetidine No optimize_chroma Optimize chromatography unreacted_azetidine->optimize_chroma Yes

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Synthesis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound. The synthesis is presumed to follow a two-step route: a nucleophilic substitution reaction (Williamson ether synthesis or Mitsunobu reaction) to form the C-O bond, followed by the deprotection of the azetidine nitrogen.

Diagram of the General Synthetic Workflow

Synthetic Workflow General Synthetic Workflow for this compound A N-Protected-3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine) C Coupling Reaction (Williamson or Mitsunobu) A->C B 2-Chloro-4,6-dimethylphenol B->C D N-Protected-3-(2-chloro-4,6-dimethylphenoxy)azetidine C->D E Purification 1 (Flash Chromatography) D->E F Purified N-Protected Intermediate E->F G Deprotection F->G H Crude this compound G->H I Purification 2 (Recrystallization or Flash Chromatography) H->I J Pure this compound I->J

Caption: General Synthetic Workflow.

Issue 1: Low or No Product Formation in the Coupling Step

Question: I am not observing any significant formation of the desired N-protected this compound. What could be the issue?

Answer:

Low or no product formation in the coupling step can arise from several factors related to the chosen synthetic route (Williamson ether synthesis or Mitsunobu reaction).

Troubleshooting Steps:

  • For Williamson Ether Synthesis:

    • Incomplete Deprotonation of the Phenol: Ensure complete deprotonation of 2-chloro-4,6-dimethylphenol to form the phenoxide. Use a strong enough base (e.g., NaH, KHMDS) and allow sufficient time for the deprotonation to occur.

    • Steric Hindrance: The ortho-chloro and methyl groups on the phenol, as well as the azetidine ring, can lead to steric hindrance. Consider using a more reactive leaving group on the azetidine, such as a tosylate or mesylate, instead of a halide.[1]

    • Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy, especially with hindered substrates. Try increasing the reaction temperature, but monitor for decomposition.

    • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile to promote the SN2 reaction.[2]

  • For Mitsunobu Reaction:

    • Reagent Quality: Ensure that the triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are of high quality and not degraded.

    • Steric Hindrance: The Mitsunobu reaction can be slow with sterically hindered alcohols and phenols.[3] Consider using tri-n-butylphosphine (PBu₃) which can sometimes be more effective for hindered systems. Using sonication in combination with high concentrations of reactants has been shown to accelerate the Mitsunobu reaction for hindered substrates.[3]

    • Order of Addition: The order of reagent addition can be critical. A common and often successful method is to dissolve the alcohol, phenol, and PPh₃ in an anhydrous solvent (like THF) and then add the azodicarboxylate dropwise at a low temperature (e.g., 0 °C).[4]

    • Acidity of the Nucleophile: The nucleophile in a Mitsunobu reaction should have a pKa of around 13 or lower.[5] 2-Chloro-4,6-dimethylphenol is sufficiently acidic for this reaction.

Troubleshooting Decision Tree for Low Product Formation

Troubleshooting Low Yield Troubleshooting Low Product Formation Start Low or No Product Method Which method? Start->Method Williamson Williamson Synthesis Method->Williamson Williamson Mitsunobu Mitsunobu Reaction Method->Mitsunobu Mitsunobu CheckBase Check Base Strength and Deprotonation Time Williamson->CheckBase CheckReagents Verify Reagent Quality (PPh3, DEAD/DIAD) Mitsunobu->CheckReagents CheckLeavingGroup Use a Better Leaving Group (e.g., Tosylate) CheckBase->CheckLeavingGroup If deprotonation is complete IncreaseTemp Increase Reaction Temperature CheckLeavingGroup->IncreaseTemp If leaving group is good ChangePhosphine Try PBu3 for Hindered Substrates CheckReagents->ChangePhosphine If reagents are good OptimizeAddition Optimize Order of Addition ChangePhosphine->OptimizeAddition If still low yield

Caption: Troubleshooting Low Product Formation.

Issue 2: Presence of Multiple Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC after the coupling reaction. What are the likely impurities and how can I minimize them?

Answer:

The presence of multiple impurities is common. Identifying the potential side products can help in optimizing the reaction and purification strategy.

Common Impurities and Their Sources:

ImpurityLikely SourceMitigation Strategy
Unreacted Starting Materials Incomplete reaction.Increase reaction time, temperature, or use a slight excess of one reagent.
Azetidine Dimer/Polymer Self-condensation of 3-hydroxyazetidine, especially under basic conditions or at high temperatures.Use a protecting group on the azetidine nitrogen (e.g., Boc).
Elimination Product (Azetine) E2 elimination from the 3-substituted azetidine, especially with a strong, sterically hindered base in Williamson synthesis.Use a less hindered base or switch to the Mitsunobu reaction.
Triphenylphosphine Oxide (TPPO) Byproduct of the Mitsunobu reaction.Can be challenging to remove completely by chromatography. Consider recrystallization or using a modified phosphine for easier removal.
Hydrazide Byproduct From the reduction of DEAD/DIAD in the Mitsunobu reaction.Usually removed during aqueous workup and chromatography.
C-Alkylated Phenol The phenoxide can act as an ambident nucleophile, leading to alkylation on the aromatic ring.This is generally a minor side reaction, but can be influenced by the solvent and counter-ion.[6]

Data on Common Solvents for Flash Chromatography:

Solvent SystemPolarityTypical Applications
Hexane/Ethyl AcetateLow to MediumGood for separating moderately polar compounds. A gradient from low to high ethyl acetate concentration is common.[7]
Dichloromethane/MethanolMedium to HighUsed for more polar compounds. A small percentage of methanol is often sufficient.[8]

Frequently Asked Questions (FAQs)

Q1: Which N-protecting group is best for the azetidine?

A1: The tert-butyloxycarbonyl (Boc) group is a good choice as it is stable under the conditions of both Williamson ether synthesis and the Mitsunobu reaction.[9] It can be readily removed under acidic conditions that are unlikely to cleave the desired ether bond.[10]

Q2: What is a typical work-up procedure after the coupling reaction?

A2:

  • For Williamson Synthesis: After the reaction is complete, cool the mixture, quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[11]

  • For Mitsunobu Reaction: After the reaction, the solvent can be removed under reduced pressure. The residue can be directly purified by flash chromatography. Alternatively, an aqueous workup can be performed by partitioning the residue between an organic solvent and water.

Q3: How do I remove triphenylphosphine oxide (TPPO) from my product?

A3: TPPO can be difficult to remove by standard silica gel chromatography as it can co-elute with products of similar polarity.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method.

  • Modified Chromatography: Sometimes, adding a small amount of a more polar solvent to the eluent system can help to better separate the product from TPPO.

  • Alternative Reagents: Consider using a polymer-supported triphenylphosphine or a fluorous phosphine, which allows for easier separation of the phosphine oxide byproduct by filtration or fluorous extraction.

Q4: What are the best conditions for N-Boc deprotection?

A4: The N-Boc group can be removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[12] Another option is using a solution of HCl in dioxane or diethyl ether.[1]

Q5: What analytical techniques are best for assessing the purity of the final product?

A5:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if they are in significant amounts.

  • HPLC-MS: High-performance liquid chromatography coupled with mass spectrometry is an excellent technique for assessing purity and confirming the molecular weight of the product and any impurities.

  • Elemental Analysis: Can be used to confirm the elemental composition of the final, highly purified product.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine via Mitsunobu Reaction

This protocol is a general guideline based on typical Mitsunobu reaction conditions.

  • Materials:

    • N-Boc-3-hydroxyazetidine

    • 2-Chloro-4,6-dimethylphenol

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-3-hydroxyazetidine (1.0 eq), 2-chloro-4,6-dimethylphenol (1.2 eq), and triphenylphosphine (1.5 eq).

    • Dissolve the solids in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.[7]

Protocol 2: Deprotection of N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine

This protocol is based on standard Boc-deprotection procedures.[10]

  • Materials:

    • N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve the purified N-Boc-3-(2-chloro-4,6-dimethylphenoxy)azetidine in DCM.

    • Add TFA (5-10 equivalents) to the solution at room temperature.

    • Stir the reaction for 1-3 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or flash column chromatography.

Protocol 3: Purification by Recrystallization

The choice of solvent is crucial and may require some experimentation.

  • Solvent Selection:

    • Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Common solvent systems for recrystallization of similar compounds include ethanol/water, isopropanol, or mixtures of a good solvent (like ethyl acetate or DCM) and a poor solvent (like hexanes).[13]

  • Procedure:

    • Dissolve the crude solid product in a minimal amount of a suitable hot solvent.

    • If using a solvent pair, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

References

Validation & Comparative

Validating the Biological Effects of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive validation of the biological effects of the novel compound 3-(2-Chloro-4,6-dimethylphenoxy)azetidine is currently challenging due to a lack of publicly available experimental data. Research into this specific molecule is not yet prevalent in published literature, precluding a direct comparison of its performance against alternative compounds.

The broader family of azetidine derivatives has, however, shown significant promise in drug discovery, exhibiting a wide range of biological activities.[1] This guide will, therefore, provide a comparative framework for researchers by outlining the typical biological effects observed in functionally related azetidine compounds and comparing them to established alternatives. We will focus on the potential antibacterial and anticancer activities, which are common therapeutic targets for this class of heterocyclic compounds.

Comparative Analysis of Azetidine Derivatives and Established Drug Classes

To effectively validate a new chemical entity like this compound, its biological activity would be benchmarked against compounds with known mechanisms of action. Below is a comparative table summarizing the potential activities of azetidine derivatives against well-established drug classes.

Biological TargetAzetidine Derivatives (Hypothesized)Established AlternativesKey Performance Metrics
Antibacterial Potential inhibition of bacterial cell wall synthesis or other essential pathways.[1][2]β-Lactams (e.g., Penicillin, Cephalosporins): Inhibit peptidoglycan synthesis. Fluoroquinolones (e.g., Ciprofloxacin): Inhibit DNA gyrase.Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Spectrum of activity (Gram-positive/negative)
Anticancer Potential induction of apoptosis, cell cycle arrest, or inhibition of signaling pathways.[1][3]Taxanes (e.g., Paclitaxel): Stabilize microtubules, leading to cell cycle arrest. Kinase Inhibitors (e.g., Imatinib): Block specific signaling pathways crucial for tumor growth.IC50/EC50 (half-maximal inhibitory/effective concentration), Apoptosis assays (e.g., Annexin V), Cell cycle analysis (e.g., Flow cytometry)

Experimental Protocols for Biological Validation

The following are detailed methodologies for key experiments that would be essential in characterizing the biological effects of this compound.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

  • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Assay for Anticancer (Cytotoxicity) Activity

Objective: To assess the cytotoxic effect of the compound on cancer cell lines by measuring metabolic activity.

Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

  • Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for illustrating complex biological processes and experimental designs. Below are examples of how Graphviz can be used to create these visualizations.

experimental_workflow cluster_antibacterial Antibacterial Activity Workflow cluster_anticancer Anticancer Activity Workflow A1 Prepare Compound Stock A2 Serial Dilution A1->A2 A4 Incubate with Bacteria A2->A4 A3 Prepare Bacterial Inoculum A3->A4 A5 Determine MIC A4->A5 B1 Seed Cancer Cells B2 Compound Treatment B1->B2 B3 MTT Assay B2->B3 B4 Measure Absorbance B3->B4 B5 Calculate IC50 B4->B5

General experimental workflows for assessing biological activity.

signaling_pathway cluster_pathway Hypothetical Anticancer Signaling Pathway receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor cell_proliferation Cell Proliferation & Survival transcription_factor->cell_proliferation azetidine Azetidine Derivative azetidine->kinase_cascade

Hypothesized inhibition of a cancer signaling pathway.

Further research and generation of empirical data are necessary to fully elucidate the biological effects and therapeutic potential of this compound. The comparative framework and experimental protocols provided herein offer a structured approach for future investigations.

References

A Comparative Analysis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine and Structurally Related Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine and similar compounds targeting monoamine transporters. The following sections detail the structure-activity relationships, available experimental data for related compounds, and the methodologies for key biological assays.

Introduction to 3-(Aryloxy)azetidines

Azetidine derivatives are a class of saturated heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The 3-(aryloxy)azetidine scaffold, in particular, has been explored for its potential to interact with various biological targets, including monoamine transporters. These transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), play a crucial role in regulating neurotransmitter levels in the synapse and are important targets for the treatment of various neurological and psychiatric disorders.[2][3][4] This guide focuses on comparing the structural features and potential biological activities of this compound with those of structurally related 3-aryl-3-arylmethoxy-azetidines, for which experimental data on monoamine transporter binding is available.[5][6]

Comparative Analysis of Chemical Structures

The core structure under consideration is the 3-phenoxyazetidine moiety. Variations in the substitution pattern on the phenyl ring can significantly influence the compound's affinity and selectivity for different monoamine transporters.

Target Compound: this compound

  • Structure: Features a chloro and two methyl substituents on the phenoxy ring. The specific substitution pattern (2-chloro, 4,6-dimethyl) is expected to influence its binding profile. While no direct experimental data for this compound was found, its structural similarity to known monoamine transporter ligands suggests potential activity.

Comparative Compounds: 3-Aryl-3-arylmethoxy-azetidines

A series of 3-aryl-3-arylmethoxy-azetidines have been synthesized and evaluated for their binding affinities at DAT and SERT. These compounds, while differing in the linker between the azetidine and the second aryl ring, provide valuable insights into the structure-activity relationships of this class.

Compound IDR1R2R3R4
7c HHClCl
7i ClClClCl
7g HHCl (at position 3), Cl (at position 4)H

Quantitative Data Summary

The following table summarizes the binding affinities (Ki, nM) of selected 3-aryl-3-arylmethoxy-azetidine derivatives for the dopamine transporter (DAT) and the serotonin transporter (SERT). Lower Ki values indicate higher binding affinity.

Compound IDDAT Ki (nM)SERT Ki (nM)
7c >10,0001.0
7i >10,0001.3
7g 1,200110

Data sourced from a study on 3-aryl-3-arylmethoxy-azetidines as ligands for monoamine transporters.[5][6]

The data indicates that the dichloro and tetrachloro substituted congeners (7c and 7i ) are highly potent and selective for SERT over DAT.[5][6] The 3,4-dichlorophenyl substituted derivative (7g ) shows moderate affinity for both transporters, suggesting that the substitution pattern on the aryl rings can modulate the affinity and selectivity for monoamine transporters.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Radioligand Binding Assays for DAT and SERT

Objective: To determine the binding affinities of the test compounds for the dopamine and serotonin transporters.

Materials:

  • Rat brain tissue (for membrane preparation).

  • Radioligands: [³H]WIN 35,428 (for DAT) and [³H]citalopram (for SERT).

  • Test compounds (e.g., 3-aryl-3-arylmethoxy-azetidines).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.[7]

  • Binding Assay: In a 96-well plate, combine the prepared membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound.[7]

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.[7]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[7]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Visualizations

Logical Relationship of Compound Evaluation

G cluster_0 Compound Synthesis & Selection cluster_1 Biological Evaluation cluster_2 Data Analysis Target This compound Binding Monoamine Transporter Binding Assays (DAT, SERT) Target->Binding Analogs Structurally Similar 3-Phenoxyazetidines Analogs->Binding Affinity Determine Binding Affinity (Ki) Binding->Affinity Uptake Monoamine Reuptake Inhibition Assays Potency Determine Inhibitory Potency (IC50) Uptake->Potency SAR Structure-Activity Relationship (SAR) Analysis Affinity->SAR Potency->SAR

Caption: Workflow for comparing phenoxyazetidine derivatives.

Signaling Pathway of Monoamine Transporters

cluster_0 Presynaptic Neuron MA Monoamine (e.g., Dopamine, Serotonin) MA_synapse Monoamine MA->MA_synapse Release MAT Monoamine Transporter (DAT or SERT) MAT->MA Internalization MA_synapse->MAT Reuptake Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Signal Transduction Signal Transduction Receptor->Signal Transduction

Caption: Monoamine transporter signaling pathway.

References

Comparative Guide to the Structure-Activity Relationship of 3-Phenoxyazetidine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a specific structure-activity relationship (SAR) guide for 3-(2-Chloro-4,6-dimethylphenoxy)azetidine analogs is not available in the public domain. This guide provides a comparative analysis of a closely related series, 3-aminoazetidine analogs, which have been studied as triple reuptake inhibitors (TRIs) for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The principles derived from this series offer valuable insights into the potential SAR of 3-phenoxyazetidine derivatives.

The inhibition of monoamine reuptake is a key mechanism for the treatment of depression and other central nervous system disorders.[1] Azetidine scaffolds have emerged as promising cores for the design of such inhibitors.[2] This guide summarizes the quantitative data, experimental protocols, and key SAR findings from a study on 3-aminoazetidine analogs to inform the prospective design and evaluation of novel 3-phenoxyazetidine compounds.

Data Presentation: Comparative Inhibitory Activities

The following table summarizes the in vitro inhibitory activities of a selection of 3-aminoazetidine analogs against human SERT, NET, and DAT, as reported in a study exploring them as triple reuptake inhibitors.[1] The data is presented as percentage inhibition at a concentration of 1 µM.

Compound IDn% Inhibition at 1 µM (hSERT)% Inhibition at 1 µM (hNET)% Inhibition at 1 µM (hDAT)
8aa H3,4-Cl₂-Ph1969885
8ab H1-Naphthyl1979883
8ac HPh1809163
8ad H4-F-Ph1859569
8ae H4-Cl-Ph1909676
8ag H4-MeO-Ph1758855
8ah H3,4-Cl₂-Ph2989990
8ai H1-Naphthyl2989988
8aj Ph3,4-Cl₂-Ph1859070
8ak Ph1-Naphthyl1889272
8au 3,4-Cl₂-Ph3,4-Cl₂-Ph1708050
8ax 1-Naphthyl1-Naphthyl1758558

Experimental Protocols

The following is a detailed methodology for the in vitro monoamine reuptake inhibition assay used to generate the data above.[1][3]

Cell Lines and Culture:

  • Human Embryonic Kidney 293 (HEK293) cells stably transfected with human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) were used.[1]

  • Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., hygromycin) to maintain transporter expression.[4]

Monoamine Transporter Uptake Assay:

  • Cell Plating: Cells were seeded into 96-well or 384-well microplates coated with poly-D-lysine and allowed to adhere.[5][6]

  • Compound Incubation: The cell culture medium was removed, and the cells were washed with a Krebs-HEPES buffer (pH 7.4). Test compounds at various concentrations were then added to the wells and incubated for a predetermined time (e.g., 10-30 minutes) at 37°C.[3][6]

  • Substrate Addition: A radiolabeled monoamine substrate (e.g., [³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine) was added to each well to initiate the uptake reaction.[3]

  • Incubation: The plates were incubated for a specific duration to allow for transporter-mediated uptake of the radiolabeled substrate.[6]

  • Termination of Uptake: The uptake was terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.[4]

  • Cell Lysis and Scintillation Counting: The cells were lysed, and the intracellular radioactivity was measured using a liquid scintillation counter.[3]

  • Data Analysis: The percentage inhibition of monoamine uptake by the test compound was calculated by comparing the radioactivity in the wells treated with the compound to the control wells (vehicle-treated) and wells with a known standard inhibitor (for non-specific uptake). IC₅₀ values were determined from concentration-response curves.[7]

Visualization of Structure-Activity Relationships

The following diagrams illustrate the key structure-activity relationships for 3-aminoazetidine analogs as monoamine reuptake inhibitors and a proposed experimental workflow.

Figure 1. Key structure-activity relationships of 3-aminoazetidine analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_sar SAR Analysis start Start with Azetidin-3-one reductive_amination Reductive Amination start->reductive_amination n_alkylation N-Alkylation reductive_amination->n_alkylation final_compounds Final 3-Aminoazetidine Analogs n_alkylation->final_compounds uptake_assay Monoamine Uptake Inhibition Assay final_compounds->uptake_assay cell_culture Culture HEK293 cells with hSERT, hNET, hDAT cell_culture->uptake_assay data_analysis Determine % Inhibition and IC50 uptake_assay->data_analysis sar_study Structure-Activity Relationship Analysis data_analysis->sar_study

Figure 2. Experimental workflow for SAR studies.

Discussion of Structure-Activity Relationships

Based on the data for 3-aminoazetidine analogs, several key SAR trends can be identified:

  • Substituent at the Azetidine Nitrogen (R¹): A free secondary amine (R¹ = H) on the azetidine ring is generally preferred for high potency across all three monoamine transporters. The introduction of a bulky substituent, such as a phenyl group, at this position tends to be detrimental to the activity.[1]

  • Substituent on the Amino Side Chain (R²): The nature of the aryl group at the R² position has a significant impact on inhibitory activity. Bulky and electron-withdrawing groups, such as 3,4-dichlorophenyl and 1-naphthyl, are well-tolerated and often lead to high potency.[1] This suggests that this part of the molecule interacts with a specific hydrophobic pocket in the transporter binding sites.

  • Length of the Alkyl Linker (n): Extending the linker between the azetidine ring and the R²-substituted nitrogen from a methylene (n=1) to an ethylene (n=2) group can enhance the inhibitory activity, particularly for hDAT.[1]

Implications for this compound Analogs

Extrapolating from the 3-aminoazetidine series, we can hypothesize the following for the this compound scaffold:

  • The Phenoxy Moiety: The phenoxy group at the 3-position, being an isostere of the amino group, is a viable scaffold for interacting with monoamine transporters. The specific substitution pattern on the phenyl ring will be crucial for activity and selectivity.

  • 2-Chloro-4,6-dimethyl Substitution: The chloro and dimethyl substitutions on the phenyl ring will influence the electronic and steric properties of the molecule. The chloro group is electron-withdrawing, which was shown to be favorable in the 3-aminoazetidine series. The dimethyl groups add bulk and lipophilicity. The precise positioning of these groups will determine the fit within the transporter binding pockets.

  • Azetidine Nitrogen Substitution: Similar to the 3-aminoazetidine series, the substituent on the azetidine nitrogen will likely play a critical role. Small, polar groups or an unsubstituted nitrogen may be favorable for potent activity.

References

Comparative Analysis of Azetidine-Based Compounds in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the performance of select azetidine-based compounds in antimicrobial, anticancer, and central nervous system (CNS) biological assays. This guide provides a comparative analysis of their efficacy, detailed experimental protocols, and insights into their mechanisms of action.

The versatile scaffold of the azetidine ring has positioned it as a privileged structure in medicinal chemistry, leading to the development of a diverse array of biologically active compounds. This guide offers a comparative analysis of representative azetidine-based compounds across three key therapeutic areas: antimicrobial, anticancer, and CNS disorders. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development efforts.

Antimicrobial Activity of Azetidine Derivatives

Azetidine-containing compounds have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. This section compares the antimicrobial efficacy of two novel azetidine analogues, designated as Compound D1 and Compound D2, derived from salicylic acid.[1] Their activity was assessed using the disc diffusion method against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: Comparative Antimicrobial Activity of Azetidine Compounds D1 and D2
MicroorganismStandard DrugZone of Inhibition (mm) - Compound D1Zone of Inhibition (mm) - Compound D2
Escherichia coliAmpicillinSignificant InhibitionHigher than Ampicillin
Staphylococcus aureusAmpicillinSignificant InhibitionHigher than Ampicillin
Pseudomonas aeruginosaAmpicillinSignificant InhibitionHigher than Ampicillin
Bacillus subtilisAmpicillinSignificant InhibitionSignificant Inhibition
Candida albicansFluconazoleSignificant InhibitionSignificant Inhibition

Data summarized from a study by Yaduwanshi et al. (2024).[1] The study notes that compound D2, derived from 2-chlorobenzaldehyde, consistently showed greater potency than compound D1, which was derived from benzaldehyde, highlighting the impact of structural modifications on antimicrobial efficacy.[1]

Experimental Protocol: Disc Diffusion Method

The antimicrobial activity of the synthesized compounds was evaluated using the disc diffusion method on Müller Hinton agar for bacteria and Sabouraud dextrose agar for fungi.[1]

1. Preparation of Inoculum:

  • A sterile cotton swab is dipped into a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Excess fluid is removed by pressing the swab against the inside of the tube.

2. Inoculation of Agar Plate:

  • The swab is streaked evenly across the surface of the agar plate to create a uniform lawn of microbial growth. The plate is rotated approximately 60 degrees between streaks to ensure complete coverage.

3. Application of Discs:

  • Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 100 µ g/disc ).

  • The discs are placed on the inoculated agar surface using sterile forceps. A standard antibiotic disc (e.g., Ampicillin, Fluconazole) is used as a positive control.

4. Incubation:

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

5. Measurement and Interpretation:

  • The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

  • The size of the zone is indicative of the antimicrobial susceptibility.

Experimental Workflow: Disc Diffusion Method

G cluster_prep Preparation cluster_proc Procedure cluster_res Results A Standardized Microbial Suspension (0.5 McFarland) D Inoculate Agar Plate with Microbial Suspension A->D B Agar Plate (Müller Hinton/Sabouraud) B->D C Impregnated Discs (Test Compounds & Standard) E Place Impregnated Discs on Agar Surface C->E D->E F Incubate Plates (e.g., 37°C, 24h) E->F G Measure Zone of Inhibition (mm) F->G H Compare with Standard and Interpret Results G->H

Caption: Workflow for the Disc Diffusion Antimicrobial Susceptibility Test.

Anticancer Activity of Azetidine Derivatives

Several azetidine-based compounds have emerged as potent anticancer agents, demonstrating cytotoxicity against various cancer cell lines. This section focuses on a comparative analysis of novel azetidine amides as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in tumor cell proliferation and survival.[2][3][4]

Table 2: In Vitro Anticancer Activity of Azetidine-Based STAT3 Inhibitors
CompoundTargetAssayIC50 (µM)Cell LineReference
H172 STAT3DNA-binding0.38 - 0.98-[2]
H182 STAT3DNA-binding0.38 - 0.98-[2]
H120 STAT3DNA-binding1.75 - 2.07-[2]
H105 STAT3DNA-binding1.75 - 2.07-[2]
Compound 1a TubulinAntiproliferative0.0022A549 (Lung)[5]
Compound 1a TubulinAntiproliferative0.0021HCT116 (Colon)[5]
Compound 6 Not specifiedCytotoxic0.0008MCF-7 (Breast)[6]
Compound 9 Not specifiedAntiproliferative58.86HeLa (Cervical)[7]

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell viability.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

2. Compound Treatment:

  • The cells are treated with various concentrations of the azetidine-based compounds for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) without the compound.

3. MTT Addition:

  • After the treatment period, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

  • The plate is incubated for 3-4 hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathway: STAT3 Inhibition in Cancer

STAT3 is a transcription factor that, when constitutively activated in cancer cells, promotes the expression of genes involved in proliferation, survival, and angiogenesis. Certain azetidine-based compounds have been shown to inhibit STAT3 signaling, leading to cancer cell death.[2]

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition of Azetidine Azetidine-based Inhibitor Azetidine->STAT3_active Inhibition

Caption: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.

Central Nervous System (CNS) Activity of Azetidine Derivatives

Azetidine-based compounds have also been investigated for their potential to modulate CNS targets. This section highlights their activity as GABA uptake inhibitors and the effects of L-Azetidine-2-carboxylic acid on the unfolded protein response.

Table 3: CNS Activity of Azetidine-Based Compounds
Compound Class/NameTarget/PathwayAssayActivity (IC50/Effect)Reference
Azetidin-2-ylacetic acid derivativesGABA Transporter 1 (GAT-1)GABA Uptake2.01 - 2.83 µM[8]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativesGABA Transporter 1 (GAT-1)GABA Uptake26.6 µM[8]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGABA Transporter 3 (GAT-3)GABA Uptake15.3 µM[8]
L-Azetidine-2-carboxylic acid (Aze)Protein Synthesis/UPRGrowth Inhibition, ProteomicsMisincorporated for Proline, induces UPR
Experimental Protocol: GABA Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters (e.g., GAT-1, GAT-3).

1. Cell Culture:

  • Cells (e.g., HEK293) are transiently or stably transfected to express the desired GABA transporter subtype.

2. Assay Preparation:

  • The cells are seeded in a multi-well plate and washed with an uptake buffer.

3. Inhibition Assay:

  • The cells are pre-incubated with various concentrations of the test azetidine compound.

  • A solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) is added to initiate the uptake.

4. Termination of Uptake:

  • After a specific incubation time, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled GABA.

5. Measurement of Radioactivity:

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

6. Data Analysis:

  • The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathway: Unfolded Protein Response (UPR) Induced by L-Azetidine-2-carboxylic Acid

L-Azetidine-2-carboxylic acid (Aze) is a proline analogue that can be misincorporated into proteins during synthesis, leading to protein misfolding and triggering the Unfolded Protein Response (UPR). The UPR is a cellular stress response aimed at restoring protein homeostasis.

UPR_Pathway Aze L-Azetidine-2-carboxylic acid (Aze) Protein_Synth Protein Synthesis Aze->Protein_Synth Misincorporation Misfolded_Proteins Misfolded Proteins Protein_Synth->Misfolded_Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress Accumulation UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activation PERK PERK Pathway UPR->PERK IRE1 IRE1 Pathway UPR->IRE1 ATF6 ATF6 Pathway UPR->ATF6 Apoptosis_UPR Apoptosis UPR->Apoptosis_UPR Prolonged Stress Homeostasis Restore Protein Homeostasis PERK->Homeostasis IRE1->Homeostasis ATF6->Homeostasis

Caption: Induction of the Unfolded Protein Response by L-Azetidine-2-carboxylic acid.

Conclusion

The azetidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative data presented in this guide underscore the broad spectrum of biological activities exhibited by azetidine-based compounds. The significant antimicrobial efficacy of substituted azetidines, the potent and specific anticancer activity of STAT3 inhibitors, and the diverse modulatory effects on CNS targets highlight the chemical tractability and therapeutic potential of this heterocyclic motif. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further explore and develop this promising class of compounds. Future structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic profiles of azetidine-based drug candidates.

References

cross-validation of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals on the mechanism of action of novel azetidine-based STAT3 inhibitors. This guide provides an objective comparison with alternative STAT3-targeting compounds, supported by experimental data and detailed protocols.

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation, survival, and differentiation.[1][2] Its persistent activation is a hallmark of numerous cancers, making it a prime therapeutic target.[3][4] This guide focuses on a novel class of azetidine-based small-molecule inhibitors of STAT3, providing a cross-validation of their mechanism of action against other known STAT3 inhibitors.

Mechanism of Action: Direct Inhibition of STAT3

The canonical STAT3 signaling pathway is initiated by cytokines and growth factors, leading to the phosphorylation of STAT3 by Janus kinases (JAKs) and other tyrosine kinases.[1][5] Phosphorylated STAT3 monomers then form homodimers, translocate to the nucleus, and bind to specific DNA sequences to regulate gene transcription.[6] The azetidine-based compounds, exemplified here by compound 9k , have been shown to directly target STAT3 and inhibit its function.[6][7] Unlike many inhibitors that target upstream kinases, these compounds directly interfere with STAT3's ability to bind to DNA.[6][7] Isothermal titration calorimetry has confirmed a high-affinity, direct binding of these azetidine derivatives to the STAT3 protein.[6][8]

Comparative Performance Analysis

The efficacy of the azetidine-based STAT3 inhibitor 9k is compared with other small-molecule inhibitors targeting STAT3 through different mechanisms. This includes Napabucasin, which is in clinical development and is believed to bind to a pocket between the linker and DNA-binding domain of STAT3, and OPB-51602, which targets an allosteric site on the SH2 domain.[9][10][11]

CompoundTarget DomainMechanism of ActionIC50 (EMSA)Cellular EC50 (MDA-MB-231)Binding Affinity (KD)
Azetidine Cmpd. 9k STAT3 (Direct)Inhibits STAT3 DNA-binding~0.34 µM0.9 - 1.9 µM960 nM
Napabucasin STAT3 (Linker/DBD)Inhibits STAT3 functionNot ReportedVaries by cell lineNot Reported
OPB-51602 STAT3 (SH2 Domain)Allosteric inhibition of dimerizationNot Reported~1-5 µMNot Reported

Data for Azetidine Cmpd. 9k is sourced from[6][7]. Data for comparison compounds is aggregated from publicly available literature[9][10][11].

Visualizing the Molecular Interactions and Pathways

To better understand the mechanism of action, the following diagrams illustrate the STAT3 signaling pathway and the experimental workflow used to characterize these inhibitors.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat3_cyto STAT3 (Inactive) jak->stat3_cyto Phosphorylation p_stat3 p-STAT3 stat3_cyto->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation dna DNA gene Target Gene Transcription dna->gene inhibitor Azetidine Inhibitor (9k) inhibitor->dimer Inhibits DNA Binding Experimental_Workflow start Compound Synthesis (Azetidine Derivatives) emsa EMSA (STAT3-DNA Binding) start->emsa IC50 Determination itc Isothermal Titration Calorimetry (ITC) start->itc Binding Affinity (KD) cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability Cellular Efficacy (EC50) data_analysis Data Analysis & Comparison emsa->data_analysis itc->data_analysis cell_viability->data_analysis

References

Benchmarking 3-(2-Chloro-4,6-dimethylphenoxy)azetidine Against Standard Monoamine Reuptake Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential monoamine transporter inhibitory activity of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine against a panel of well-established standard inhibitors. While direct experimental data for this specific compound is not publicly available, this report leverages structure-activity relationship (SAR) data from closely related 3-phenoxy-azetidine analogs to project its likely performance profile. The data is presented to facilitate objective comparison and inform future research directions.

Introduction to Monoamine Transporters and Their Inhibition

Monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are crucial for regulating neurotransmitter levels in the synaptic cleft.[1] Inhibition of these transporters is a key mechanism of action for a wide range of therapeutics, particularly antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD).[1] The selectivity of a compound for these transporters determines its pharmacological profile and therapeutic application.

Signaling Pathway of Monoamine Reuptake Inhibition

The following diagram illustrates the general mechanism of monoamine reuptake and its inhibition.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine Neurotransmitter (Serotonin, Norepinephrine, Dopamine) Transporter Monoamine Transporter (SERT, NET, DAT) Monoamine->Transporter Reuptake Vesicle Synaptic Vesicle Transporter->Vesicle Repackaging Synaptic_Monoamine Synaptic Monoamine Vesicle->Synaptic_Monoamine Release Receptor Postsynaptic Receptor Synaptic_Monoamine->Receptor Binding & Signal Transduction Inhibitor This compound or Standard Inhibitor Inhibitor->Transporter Blockade

Figure 1: Mechanism of Monoamine Reuptake Inhibition.

Comparative Analysis of Binding Affinities

Due to the absence of direct experimental data for this compound, we present data for structurally related 3-aryl-3-arylmethoxy-azetidine derivatives from a study by Verma et al. (2013) as a proxy for its potential activity.[2] These compounds share the core 3-phenoxy-azetidine scaffold and provide the most relevant available comparison. The table below compares the binding affinities (Ki in nM) of these azetidine analogs with standard monoamine reuptake inhibitors at the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. Lower Ki values indicate higher binding affinity.

CompoundhSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)Transporter Selectivity Profile
Azetidine Analogues (Proxy Data)
3-(phenylmethoxy)-3-phenylazetidine18-620SERT/DAT Selective
3-(3,4-dichlorophenylmethoxy)-3-phenylazetidine3.5->10000Highly SERT Selective
Standard Inhibitors
Fluoxetine (SSRI)~1~200~2000Highly SERT Selective
Reboxetine (NRI)17450.9>10000Highly NET Selective[3]
Bupropion (NDRI)4500014002800NET/DAT Selective[4]
Venlafaxine (SNRI)8224807647SERT/NET Selective[5]

Data for azetidine analogues are from rat brain tissue assays for DAT and SERT.[2] Data for standard inhibitors are compiled from various sources and represent approximate values for human transporters.

Experimental Protocols

The following outlines a general experimental workflow for determining the binding affinity of a test compound at monoamine transporters.

Experimental_Workflow A Compound Preparation (this compound & Standard Inhibitors) C Radioligand Binding Assay A->C B Cell Culture (HEK293 cells stably expressing hSERT, hNET, or hDAT) B->C D Incubation (Cells + Radioligand + Test Compound) C->D E Washing & Filtration D->E F Scintillation Counting (Measure bound radioactivity) E->F G Data Analysis (Calculate IC50 and Ki values) F->G

Figure 2: Radioligand Binding Assay Workflow.
Radioligand Binding Assay Protocol

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably transfected to express either human SERT, NET, or DAT are cultured under standard conditions. On the day of the assay, cells are harvested and cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: Cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (this compound or a standard inhibitor) in a suitable buffer.

  • Incubation and Filtration: The mixture is incubated at a specific temperature for a set period to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Discussion and Future Directions

Based on the available data for structurally similar 3-phenoxy-azetidine derivatives, it is plausible that this compound will exhibit inhibitory activity at monoamine transporters. The substitution pattern on the phenoxy ring (2-chloro-4,6-dimethyl) is likely to influence both the potency and selectivity of the compound. The presence of a chloro group, as seen in the highly SERT-selective analog 3-(3,4-dichlorophenylmethoxy)-3-phenylazetidine, suggests that this compound may also have a preference for SERT. However, the additional methyl groups could alter this selectivity profile.

To definitively characterize the pharmacological profile of this compound, it is imperative to conduct direct experimental evaluation. Future studies should focus on:

  • In vitro binding and uptake inhibition assays: Determining the Ki and IC50 values for SERT, NET, and DAT to establish the compound's potency and selectivity.

  • Functional assays: Assessing the compound's effect on neurotransmitter uptake in synaptosomes or cell-based systems.

  • In vivo studies: Evaluating the behavioral effects of the compound in relevant animal models to understand its potential therapeutic applications.

This guide serves as a preliminary benchmarking tool based on the current scientific literature. The provided data and protocols offer a framework for the rational design and execution of further investigations into the therapeutic potential of this compound as a monoamine reuptake inhibitor.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant data gap regarding the head-to-head comparative studies of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine and its structurally related analogs. Despite the interest in azetidine derivatives for their diverse biological activities, no specific quantitative data or detailed experimental protocols for the target molecule could be identified.

This guide aimed to provide a detailed comparison for researchers, scientists, and drug development professionals. However, the absence of published research on the biological activity, pharmacological profile, or comparative performance of this compound makes a direct, data-driven comparison impossible at this time.

While the search for information on related 3-phenoxyazetidine derivatives was also conducted, it did not yield any systematic structure-activity relationship (SAR) studies that would allow for a meaningful comparative analysis. General studies on various other azetidine derivatives have highlighted their potential as antibacterial, antifungal, and central nervous system active agents, but these findings are not directly applicable to the specific molecule without dedicated experimental validation.

Future Research Directions

To address this knowledge gap, future research efforts could be directed towards:

  • Synthesis and In Vitro Screening: The synthesis of this compound and a series of structurally related analogs with variations in the substitution pattern on the phenoxy ring and the azetidine core. This library of compounds could then be screened against a panel of biological targets to identify potential therapeutic applications.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Once initial biological data is obtained, QSAR studies could be performed to understand the relationship between the chemical structure of the molecules and their biological activity. This would provide valuable insights for the rational design of more potent and selective compounds.

  • Detailed Pharmacological Profiling: Promising lead compounds identified from initial screenings should undergo comprehensive pharmacological profiling to determine their efficacy, potency, selectivity, and potential off-target effects.

  • Publication of Findings: The dissemination of research findings through peer-reviewed publications is crucial for advancing the field and enabling comparative analyses by the broader scientific community.

Logical Workflow for Future Comparative Studies

For researchers undertaking such a study, a logical experimental workflow would be as follows:

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & Reporting Synthesis Synthesis of this compound and Analogs Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary In Vitro Screening (e.g., Receptor Binding, Enzyme Inhibition) Purification->Primary_Screening Dose_Response Dose-Response Studies (IC50/EC50 Determination) Primary_Screening->Dose_Response Selectivity_Panel Selectivity Profiling (Against Related Targets) Dose_Response->Selectivity_Panel SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Panel->SAR_Analysis Data_Tabulation Tabulation of Quantitative Data SAR_Analysis->Data_Tabulation Protocol_Documentation Detailed Documentation of Experimental Protocols Data_Tabulation->Protocol_Documentation Publication Publication of Findings Protocol_Documentation->Publication

independent replication of experiments with 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide does not contain data from direct independent replication of experiments with 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. Due to a lack of publicly available studies specifically replicating experiments on this compound, this document provides a comparative analysis of related azetidine and azetidin-2-one derivatives to offer insights into their potential biological activities and experimental evaluation.

This guide is intended for researchers, scientists, and drug development professionals interested in the experimental evaluation of azetidine derivatives. It summarizes reported anticancer and antimicrobial activities of various substituted azetidin-2-ones, providing a framework for understanding their structure-activity relationships and the methodologies for their evaluation.

Anticancer Activity of Azetidin-2-one Derivatives

Azetidin-2-ones, commonly known as β-lactams, have been investigated for their potential as anticancer agents. The cytotoxic activity of these compounds is often evaluated against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Azetidin-2-one Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-one (Compound 6)SiHa (cervical cancer)0.1[1]
B16F10 (melanoma)1.2[1]
Chang (hepatocytes)10.00[1]
Azetidin-2-one derivative AZ-5MCF-7Inhibition: 89-94% at 0.1-2 µM[2]
Azetidin-2-one derivative AZ-9MCF-7Inhibition: 89-94% at 0.1-2 µM[2]
Azetidin-2-one derivative AZ-10MCF-7Inhibition: 89-94% at 0.1-2 µM[2]
Azetidin-2-one derivative AZ-14MCF-7Inhibition: 89-94% at 0.1-2 µM[2]
Azetidin-2-one derivative AZ-19MCF-7Inhibition: 89-94% at 0.1-2 µM[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the azetidin-2-one derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Start: Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow cell attachment start->incubation1 treatment Treat cells with various concentrations of test compounds incubation1->treatment incubation2 Incubate for a specified period (e.g., 48h) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilize measure Measure absorbance at a specific wavelength (e.g., 570 nm) solubilize->measure calculate Calculate cell viability and IC50 values measure->calculate end End calculate->end

Caption: Workflow of the MTT assay for determining the cytotoxic effects of compounds on cancer cell lines.

Antimicrobial Activity of Azetidin-2-one Derivatives

Azetidin-2-ones are well-known for their antibacterial properties, forming the core structure of penicillin and cephalosporin antibiotics. Novel synthetic derivatives are continuously being explored for their efficacy against various bacterial and fungal strains.

Table 2: Antibacterial Activity of Selected Azetidin-2-one Derivatives

Compound/DerivativeBacterial StrainMethodResult (Zone of Inhibition in mm or MIC in µg/mL)Reference
Compound M7Staphylococcus aureusDiffusion22 mm[3]
Escherichia coliDiffusion25 mm[3]
Compound M8Escherichia coliDiffusion25 mm[3]
Ampicillin (Reference)Escherichia coliDiffusion27 mm[3]
Azetidin-2-one derivative AZ-10Gram-positive & Gram-negative bacteriaSerial tube dilutionMIC: 3.34 - 3.71 µM[2]
Azetidin-2-one derivative AZ-19Gram-positive & Gram-negative bacteriaSerial tube dilutionMIC: 3.34 - 3.71 µM[2]
Azetidin-2-one derivative AZ-20Gram-positive & Gram-negative bacteriaSerial tube dilutionMIC: 3.34 - 3.71 µM[2]
Amoxicillin (Reference)--MIC: 4.29 - 5.10 µM[2]
2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids (5a-h)S. aureus, B. subtilis, P. aeruginosa, E. coli-Good to moderate activity[4][5]

Experimental Protocol: Agar Well Diffusion Method

A common method to screen for antibacterial activity is the agar well diffusion method.

Experimental Workflow for Agar Well Diffusion

Agar_Well_Diffusion_Workflow start Start: Prepare Mueller-Hinton agar plates inoculate Inoculate agar surface with a standardized bacterial suspension start->inoculate create_wells Create wells in the agar using a sterile borer inoculate->create_wells add_compounds Add test compounds and controls to the wells create_wells->add_compounds incubate Incubate plates at 37°C for 24h add_compounds->incubate measure_zones Measure the diameter of the inhibition zones incubate->measure_zones end End measure_zones->end

Caption: Workflow of the agar well diffusion method for assessing antibacterial activity.

General Synthesis of Azetidin-2-ones

The synthesis of 2-azetidinone derivatives often involves the cyclocondensation of an imine (Schiff base) with an acetyl chloride derivative. This reaction, known as the Staudinger synthesis, is a versatile method for creating the β-lactam ring.

General Synthesis Pathway for Azetidin-2-ones

Azetidinone_Synthesis reactants Aromatic Aldehyde + Aromatic Amine schiff_base Schiff Base (Imine) reactants->schiff_base Condensation azetidinone Azetidin-2-one Derivative schiff_base->azetidinone reagents Chloroacetyl Chloride + Triethylamine reagents->azetidinone [2+2] Cycloaddition

Caption: General reaction scheme for the synthesis of azetidin-2-one derivatives via the Staudinger reaction.

This guide provides a comparative overview based on available literature. Researchers are encouraged to consult the primary research articles for detailed experimental conditions and data analysis. The synthesis and biological evaluation of new chemical entities should always be conducted with appropriate safety precautions and ethical considerations.

References

Safety Operating Guide

Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(2-Chloro-4,6-dimethylphenoxy)azetidine was found. The following guidance is based on the potential hazards associated with its structural components: azetidine and chlorinated phenols. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care in a controlled laboratory environment.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions and to foster a culture of safety and precision in the laboratory.

Potential Hazards

Based on related chemical structures, this compound is presumed to be a reactive and potentially hazardous compound. Azetidine itself is known to be highly reactive, while chlorophenols are recognized as toxic substances.[1][2] Therefore, appropriate precautions must be taken to avoid contact with skin and eyes, and to prevent inhalation of any dust or vapors.[3]

Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of Personal Protective Equipment (PPE).[1][4] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile gloves are a good option).[1]To prevent direct skin contact with the chemical.
Eye Protection Snugly fitting safety goggles or a face shield.[1][5]To protect the eyes from splashes or dust, as azetidine compounds can cause serious eye irritation.[1][3]
Body Protection A long-sleeved lab coat or other protective clothing.[1]To prevent contamination of personal clothing and minimize skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably a fume hood.[1] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate filter for organic vapors should be used.[1]Azetidine compounds can release harmful vapors.[1] Chlorinated compounds can also be respiratory irritants.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound. The following workflow should be followed:

1. Preparation and Pre-Handling Check:

  • Ensure the work area, particularly the fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest eyewash station and safety shower before beginning work.

  • Have spill containment materials (e.g., absorbent pads, vermiculite) readily accessible.[1]

2. Weighing and Aliquoting:

  • Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.

  • Close the container tightly after use to prevent the release of dust or vapors.[3]

3. Experimental Use:

  • When dissolving the compound, add the solvent slowly to avoid splashing.

  • Maintain a safe distance from the reaction vessel and use a splash shield if necessary.

  • Avoid eating, drinking, or smoking in the laboratory area.

4. Post-Handling and Decontamination:

  • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

  • Contaminated disposable PPE (e.g., gloves) should be removed and disposed of according to the disposal plan.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, should be collected in a designated hazardous waste container.

  • Disposal Method: Disposal of wastes containing chlorophenols is controlled by federal regulations.[2] The collected waste should be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

A Preparation - Verify PPE - Check safety equipment - Prepare spill kit B Handling in Fume Hood - Weighing - Aliquoting - Experimental use A->B C Decontamination - Clean work area - Wash hands thoroughly B->C D Waste Disposal - Segregate waste - Label containers - Arrange for professional disposal C->D F End D->F E Start E->A

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.